molecular formula C11H11NO3 B362830 3-[(Cyclopropylcarbonyl)amino]benzoic acid CAS No. 54057-68-0

3-[(Cyclopropylcarbonyl)amino]benzoic acid

Cat. No.: B362830
CAS No.: 54057-68-0
M. Wt: 205.21g/mol
InChI Key: KOKPIRATDLRXGI-UHFFFAOYSA-N
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Description

3-[(Cyclopropylcarbonyl)amino]benzoic acid is a specialized benzoic acid derivative designed for pharmaceutical research and development. As a derivative of para-aminobenzoic acid (PABA), it serves as a versatile building block in medicinal chemistry. PABA is a well-established core structure in drug design, incorporated into more than 184 known drugs, and is valued for its favorable tolerability and ability to undergo diverse chemical modifications at its amino and carboxyl functional groups . Compounds based on the PABA scaffold have demonstrated a broad spectrum of biological activities in research settings, including antimicrobial, anticancer, and anti-Alzheimer's properties, making them attractive for the development of novel therapeutic agents . Specifically, analogs featuring cyclopropyl groups have been investigated in high-throughput screening campaigns for complex genetic diseases. For instance, structural derivatives incorporating the 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid moiety have been identified as correctors of the defective F508del-CFTR protein, which is the most common mutation causing cystic fibrosis . This research highlights the potential of cyclopropane-containing compounds like this compound to be utilized as critical scaffolds in the synthesis of molecules that target protein misfolding and trafficking defects. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclopropanecarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(7-4-5-7)12-9-3-1-2-8(6-9)11(14)15/h1-3,6-7H,4-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKPIRATDLRXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54057-68-0
Record name 3-cyclopropaneamidobenzoic acid
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Foundational & Exploratory

In-Depth Technical Guide: 3-[(Cyclopropylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 54057-68-0

This technical guide provides a comprehensive overview of 3-[(Cyclopropylcarbonyl)amino]benzoic acid, a molecule of interest to researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, a proposed synthesis protocol, and contextualizes its potential applications within medicinal chemistry.

Physicochemical Properties

This compound, also known as 3-(cyclopropanecarboxamido)benzoic acid, is an amide derivative of 3-aminobenzoic acid. The introduction of the cyclopropylcarbonyl group significantly alters the electronic and steric properties of the parent aminobenzoic acid, which can influence its biological activity and pharmacokinetic profile. While extensive experimental data for this specific compound is not widely available in public literature, its fundamental properties can be summarized.

PropertyValueSource
CAS Number 54057-68-0[1]
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol Calculated
Synonyms 3-(Cyclopropanecarboxamido)benzoic acid[1]
Predicted LogP 1.9Predicted
Predicted Melting Point >200 °CPredicted
Predicted Solubility Sparingly soluble in waterPredicted

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the N-acylation of 3-aminobenzoic acid with cyclopropanecarbonyl chloride. This is a standard amide bond formation reaction.

Proposed Synthetic Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Target_Molecule This compound 3-Aminobenzoic_Acid->Target_Molecule 1. Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl_Chloride->Target_Molecule 2. Base Base (e.g., Pyridine or Triethylamine) Base->Target_Molecule Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Target_Molecule G Start This compound Synthesis Chemical Synthesis and Derivatization Start->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

References

An In-depth Technical Guide on the Molecular Structure of 3-[(Cyclopropylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a detailed technical overview of the molecular structure, properties, and potential synthesis of 3-[(Cyclopropylcarbonyl)amino]benzoic acid. While this specific molecule is not extensively documented in publicly available literature, this guide extrapolates its characteristics based on the well-understood properties of its constituent moieties: 3-aminobenzoic acid and the cyclopropylcarbonyl group. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, offering insights into its expected chemical and physical properties, spectroscopic signatures, and a plausible synthetic pathway. The biological significance of related aminobenzoic acid derivatives is also discussed to frame the potential relevance of this compound in medicinal chemistry.

Molecular Structure and Properties

This compound is a derivative of 3-aminobenzoic acid where the amino group is acylated with a cyclopropylcarbonyl group. The core structure consists of a benzene ring substituted with a carboxylic acid group and an amide group at the meta positions.

Chemical Structure:

Chemical structure of this compound

Table 1: Predicted Molecular Properties of this compound

PropertyValue
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 3-(cyclopropanecarboxamido)benzoic acid
CAS Registry Number Not available
Appearance Expected to be a solid at room temperature
Solubility Expected to be slightly soluble in water and soluble in organic solvents like DMSO and methanol.
pKa The carboxylic acid proton is expected to have a pKa around 4-5, similar to benzoic acid. The amide proton is significantly less acidic.

Spectroscopic Data (Predicted)

Predicting the spectroscopic data for this compound can be done with a high degree of confidence by analyzing the known spectra of 3-aminobenzoic acid and considering the influence of the cyclopropylcarbonyl group.

Table 2: Predicted Spectroscopic Data

Spectroscopy Expected Peaks and Features
¹H NMR - Aromatic Protons: Complex multiplet signals in the aromatic region (δ 7.0-8.5 ppm). - Amide Proton (NH): A broad singlet, typically in the region of δ 8-10 ppm. - Carboxylic Acid Proton (OH): A very broad singlet, often above δ 10 ppm. - Cyclopropyl Protons: Multiplet signals in the upfield region (δ 0.5-2.0 ppm).
¹³C NMR - Carbonyl Carbons: Two signals in the downfield region (δ 165-180 ppm) corresponding to the amide and carboxylic acid carbonyls. - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-140 ppm). - Cyclopropyl Carbons: Signals in the upfield region (δ 5-20 ppm).
IR Spectroscopy - O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹. - N-H Stretch (Amide): A sharp peak around 3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700 cm⁻¹. - C=O Stretch (Amide I): A strong, sharp peak around 1650 cm⁻¹. - N-H Bend (Amide II): A peak around 1550 cm⁻¹.
Mass Spectrometry - Molecular Ion Peak (M+): Expected at m/z = 205.0739 (for [M+H]⁺, m/z = 206.0817).

For comparison, the publicly available spectral data for 3-aminobenzoic acid can be found in various databases such as SpectraBase.[1] Experimental studies on aminobenzoic acids have provided detailed assignments of their vibrational and NMR spectra.[2]

Synthesis

A plausible and straightforward method for the synthesis of this compound involves the acylation of 3-aminobenzoic acid with cyclopropanecarbonyl chloride. This is a standard amide bond formation reaction.

Experimental Protocol: Synthesis of this compound
  • Materials: 3-Aminobenzoic acid, cyclopropanecarbonyl chloride, a suitable base (e.g., pyridine or triethylamine), and an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure: a. Dissolve 3-aminobenzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. b. Add the base to the solution and cool the mixture in an ice bath. c. Slowly add cyclopropanecarbonyl chloride to the cooled solution. d. Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC). e. Upon completion, quench the reaction with water and acidify the aqueous layer with dilute HCl to precipitate the product. f. Filter the solid precipitate, wash with cold water, and dry under vacuum. g. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

This general approach is widely used for the synthesis of N-acylated amino acids.[3][4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification A 3-Aminobenzoic Acid P1 Mixing and Cooling (0°C) A->P1 B Cyclopropanecarbonyl Chloride B->P1 C Base (e.g., Pyridine) C->P1 D Solvent (e.g., DCM) D->P1 P2 Acylation Reaction P1->P2 P3 Work-up (Quenching, Acidification) P2->P3 E Crude this compound P3->E F Purified Product E->F Recrystallization

Caption: Proposed synthesis workflow for this compound.

Potential Biological and Pharmacological Relevance

While no specific biological activities for this compound have been reported, the broader class of aminobenzoic acid derivatives has significant importance in medicinal chemistry.

  • Building Blocks in Drug Synthesis: Para-aminobenzoic acid (PABA), an isomer of 3-aminobenzoic acid, is a well-known building block in the synthesis of various pharmaceuticals.[5][6] Its derivatives have been explored for a wide range of therapeutic applications.

  • Antimicrobial Activity: Many derivatives of aminobenzoic acids have been synthesized and evaluated for their antimicrobial properties.[4][7][8] The modification of the amino group can lead to compounds with significant antibacterial and antifungal activities.

  • Other Therapeutic Areas: Research has shown that derivatives of aminobenzoic acid possess diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[5][6]

The introduction of the cyclopropyl group is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and potency of drug candidates. Therefore, this compound represents a scaffold of potential interest for the development of novel therapeutic agents.

Conclusion

This technical guide provides a comprehensive overview of the expected molecular structure, properties, and a plausible synthetic route for this compound. Based on the analysis of its constituent parts, this molecule is a stable organic compound with predictable spectroscopic characteristics. The synthesis can likely be achieved through a standard acylation reaction. While its specific biological activities are yet to be determined, the well-established pharmacological importance of aminobenzoic acid derivatives suggests that this compound could be a valuable compound for further investigation in drug discovery and development programs. Future experimental work is required to confirm the predicted properties and to explore the full potential of this molecule.

References

Synthesis of 3-[(Cyclopropylcarbonyl)amino]benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-[(Cyclopropylcarbonyl)amino]benzoic acid, a key intermediate in pharmaceutical research. The document details the necessary starting materials, experimental protocols, and expected outcomes, presenting quantitative data in a clear, tabular format. Additionally, logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic process.

Overview of the Synthetic Pathway

The most direct and widely applicable method for the synthesis of this compound is the acylation of 3-aminobenzoic acid with cyclopropanecarbonyl chloride. This reaction, a classic example of a Schotten-Baumann reaction, proceeds by the nucleophilic attack of the amino group of 3-aminobenzoic acid on the carbonyl carbon of cyclopropanecarbonyl chloride.[1][2][3][4] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][5]

The overall synthesis can be broken down into two main stages:

  • Stage 1: Preparation of Reactants: Synthesis of the starting materials, 3-aminobenzoic acid and cyclopropanecarbonyl chloride, if not commercially available.

  • Stage 2: Amide Coupling Reaction: The formation of the final product, this compound.

Experimental Protocols

Stage 1: Preparation of Reactants

2.1.1. Synthesis of 3-Aminobenzoic Acid

3-Aminobenzoic acid can be synthesized from 3-nitrobenzoic acid via catalytic hydrogenation.

  • Reaction: Reduction of a nitro group.

  • Procedure: 3-Nitrobenzoic acid is dissolved in a suitable solvent, such as ethanol or methanol. A catalyst, typically palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 3-aminobenzoic acid.

2.1.2. Synthesis of Cyclopropanecarbonyl Chloride

Cyclopropanecarbonyl chloride is readily prepared from cyclopropanecarboxylic acid using a chlorinating agent such as thionyl chloride (SOCl₂).

  • Reaction: Carboxylic acid to acyl chloride conversion.

  • Procedure: Cyclopropanecarboxylic acid is mixed with an excess of thionyl chloride (typically 2-3 equivalents). The reaction mixture is heated to reflux (around 70-80 °C) for 1-3 hours.[6] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[6] After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to afford crude cyclopropanecarbonyl chloride, which can be purified by fractional distillation.

Stage 2: Synthesis of this compound

This stage involves the coupling of 3-aminobenzoic acid and cyclopropanecarbonyl chloride.

  • Reaction: Schotten-Baumann N-acylation.

  • Procedure:

    • 3-Aminobenzoic acid is dissolved in a suitable solvent system, often a biphasic mixture of an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate).[1][4]

    • The solution is cooled in an ice bath.

    • Cyclopropanecarbonyl chloride is added dropwise to the stirred solution.

    • The reaction mixture is stirred vigorously at a low temperature (e.g., 0-5 °C) for a specified period, typically 1-3 hours, and then allowed to warm to room temperature.

    • Upon completion, the organic layer is separated. The aqueous layer is acidified with a dilute acid (e.g., 1N HCl) to precipitate the product.

    • The crude product is collected by filtration, washed with water, and dried.

    • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

An alternative one-pot procedure involves reacting the carboxylic acid and amine directly with thionyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane.[7]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of the reactants and the final product.

Table 1: Synthesis of Cyclopropanecarbonyl Chloride

ParameterValueReference
Starting MaterialCyclopropanecarboxylic acidGeneric Procedure
ReagentThionyl Chloride (SOCl₂)[6]
Reaction Time1-3 hours[6]
Reaction Temperature70-80 °C (Reflux)[6]
Typical Yield>90%Generic Procedure
PurityHigh (after distillation)Generic Procedure

Table 2: Synthesis of this compound

ParameterValueReference
Starting Material 13-Aminobenzoic acid[8] (analogue)
Starting Material 2Cyclopropanecarbonyl chloride[8] (analogue)
BaseSodium Hydroxide[8] (analogue)
SolventAqueous/Organic[1][4]
Reaction Time~3 hours[8] (analogue)
Reaction Temperature20 °C[8] (analogue)
Reported Yield (analogue)82%[8]

Note: The yield for the target molecule is expected to be comparable to the reported yield for the analogous synthesis of 3-[(Ethoxycarbonyl)amino]benzoic acid.

Visualizations

The following diagrams illustrate the synthesis pathways and experimental workflows.

Synthesis_Pathway CPA Cyclopropanecarboxylic Acid CPC Cyclopropanecarbonyl Chloride CPA->CPC Reflux SOCl2 SOCl₂ SOCl2->CPC Product 3-[(Cyclopropylcarbonyl)amino]benzoic Acid CPC->Product ABA 3-Aminobenzoic Acid ABA->Product Acylation Base Base (e.g., NaOH) Base->Product Experimental_Workflow Start Start Dissolve Dissolve 3-Aminobenzoic Acid in aqueous base Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add Add Cyclopropanecarbonyl Chloride dropwise Cool->Add React Stir for 1-3 hours Add->React Workup Acidify and Filter React->Workup Purify Recrystallize or Column Chromatography Workup->Purify End Final Product Purify->End

References

3-[(Cyclopropylcarbonyl)amino]benzoic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-[(Cyclopropylcarbonyl)amino]benzoic acid. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds, particularly 3-Aminobenzoic acid, to provide estimations for key physicochemical parameters. This guide also outlines plausible experimental protocols for its synthesis and analytical characterization based on established organic chemistry principles. The content herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into the characteristics and potential handling of this compound.

Introduction

This compound is a unique organic molecule that incorporates a benzoic acid moiety, an amide linkage, and a cyclopropyl group. This combination of functional groups suggests potential applications in medicinal chemistry and materials science. The benzoic acid core is a common scaffold in drug design, the amide bond provides structural rigidity and hydrogen bonding capabilities, and the cyclopropyl ring can influence metabolic stability and binding affinity. This guide aims to consolidate the available information and provide a predictive framework for the properties and behavior of this compound.

Physical and Chemical Properties

Direct experimental data for this compound is not widely available in peer-reviewed literature. The following tables summarize the known identifiers and provide estimated values for its core physical and chemical properties based on data from closely related compounds.

Table 1: Compound Identification
IdentifierValueCitation
IUPAC Name This compound
CAS Number 54057-68-0
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Table 2: Estimated Physicochemical Properties
PropertyEstimated ValueBasis for Estimation / Notes
Melting Point 180 - 200 °CBased on the melting point of 3-Aminobenzoic acid (174-178 °C) and the introduction of the larger, more rigid cyclopropylcarbonyl group, which is expected to increase the melting point.
Boiling Point > 350 °C (decomposes)Expected to be high due to the presence of carboxylic acid and amide functional groups, leading to strong intermolecular hydrogen bonding. Likely to decompose before boiling under atmospheric pressure.
Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol.The carboxylic acid and amide groups contribute to some water solubility, while the aromatic ring and cyclopropyl group enhance solubility in organic solvents.
pKa (Carboxylic Acid) ~4.0 - 4.5The electron-withdrawing nature of the amide group is expected to make the carboxylic acid slightly more acidic than benzoic acid (pKa ~4.2).
pKa (Amide N-H) ~17 - 19Amide protons are generally weakly acidic.
logP ~1.5 - 2.5The addition of the cyclopropylcarbonyl group increases the lipophilicity compared to 3-Aminobenzoic acid (logP ~1.05).

Proposed Experimental Protocols

The following sections detail proposed, non-validated experimental protocols for the synthesis and analysis of this compound. These are based on standard organic chemistry techniques for analogous compounds.

Synthesis Protocol: Amide Coupling

A common and effective method for the synthesis of this compound is the acylation of 3-Aminobenzoic acid with cyclopropanecarbonyl chloride.

Materials:

  • 3-Aminobenzoic acid

  • Cyclopropanecarbonyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-Aminobenzoic acid (1.0 equivalent) in anhydrous DCM. Add a suitable base, such as triethylamine (1.2 equivalents), to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 3-Aminobenzoic_acid 3-Aminobenzoic acid Mixing Mixing and Cooling (0 °C) 3-Aminobenzoic_acid->Mixing Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl chloride Cyclopropanecarbonyl_chloride->Mixing Base Base (e.g., TEA) Base->Mixing Solvent Solvent (DCM) Solvent->Mixing Acylation Acylation Reaction Mixing->Acylation Workup Aqueous Workup Acylation->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.
Analytical Characterization Protocol

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of the synthesized compound.

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV-Vis scan (likely around 254 nm and 300 nm).

  • Injection Volume: 10 µL.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure.

  • ¹H NMR: Expected signals would include aromatic protons (multiplets in the 7-8 ppm region), the amide proton (a singlet around 8-10 ppm), the cyclopropyl protons (multiplets in the 0.5-1.5 ppm region), and the methine proton of the cyclopropylcarbonyl group.

  • ¹³C NMR: Expected signals would include carbons of the benzoic acid ring, the carbonyl carbons of the carboxylic acid and amide, and the carbons of the cyclopropyl ring.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

3. Infrared (IR) Spectroscopy:

  • Purpose: To identify key functional groups.

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Expected Absorptions:

    • Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • N-H stretch from the amide (~3300 cm⁻¹).

    • C=O stretch from the carboxylic acid (~1700 cm⁻¹).

    • C=O stretch from the amide (Amide I band, ~1650 cm⁻¹).

    • N-H bend from the amide (Amide II band, ~1550 cm⁻¹).

    • Aromatic C=C stretches (~1600 and 1450 cm⁻¹).

4. Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight and fragmentation pattern.

  • Technique: Electrospray Ionization (ESI) is suitable.

  • Expected m/z:

    • Positive mode: [M+H]⁺ at approximately 206.08.

    • Negative mode: [M-H]⁻ at approximately 204.07.

Analytical_Workflow Synthesized_Product Synthesized Product Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment Structural_Elucidation Structural Elucidation Synthesized_Product->Structural_Elucidation Functional_Group_ID Functional Group Identification Synthesized_Product->Functional_Group_ID Molecular_Weight_Det Molecular Weight Determination Synthesized_Product->Molecular_Weight_Det HPLC HPLC Purity_Assessment->HPLC NMR NMR Structural_Elucidation->NMR IR IR Functional_Group_ID->IR MS MS Molecular_Weight_Det->MS Final_Characterization Final Characterized Compound HPLC->Final_Characterization NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization

Caption: Proposed analytical workflow for this compound.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available information regarding the biological activity or the mechanism of action of this compound. Research into the biological effects of this compound would be a novel area of investigation. Given its structural motifs, it could be hypothesized to interact with enzymes that recognize benzoic acid derivatives or act as a ligand for various receptors. However, any such activity would need to be determined through experimental screening and biological assays.

Conclusion

This compound is a compound with potential for further scientific exploration, particularly in the fields of medicinal chemistry and materials science. This technical guide has provided a summary of its known properties and offers a predictive framework for its physicochemical characteristics. The outlined synthesis and analytical protocols provide a starting point for researchers wishing to work with this molecule. Future studies are needed to experimentally validate these predicted properties and to explore the potential biological activities of this compound.

Disclaimer

The information provided in this document is intended for research and development purposes only. The estimated properties and proposed experimental protocols have not been experimentally validated for this specific compound and should be used with appropriate caution and professional judgment. All laboratory work should be conducted in accordance with standard safety practices.

3-[(Cyclopropylcarbonyl)amino]benzoic acid solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-[(Cyclopropylcarbonyl)amino]benzoic acid: Solubility Determination

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative solubility data for this compound. This guide, therefore, provides a detailed methodology for determining the thermodynamic solubility of this compound, intended for researchers, scientists, and drug development professionals.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy.[1] this compound is a molecule of interest in medicinal chemistry, and understanding its solubility is a fundamental step in its development. This document outlines a standard experimental protocol for determining its equilibrium solubility and provides templates for data presentation and visualization.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely recognized and reliable technique for measuring the equilibrium (thermodynamic) solubility of a compound.[2][3] It involves saturating a solvent with the compound over a defined period and then measuring the concentration of the dissolved substance.

1. Principle

An excess amount of the solid compound is added to a specific solvent. The mixture is agitated at a constant temperature until the concentration of the dissolved solute in the solvent reaches a state of equilibrium with the undissolved solid. After separating the solid phase, the concentration of the compound in the saturated solution is quantified to determine its solubility.[3][4]

2. Materials and Equipment

  • Compound: this compound (solid, high purity)

  • Solvents: A range of relevant solvents (e.g., Water, Phosphate-Buffered Saline (PBS) at various pH levels, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)).

  • Equipment:

    • Analytical balance

    • Vials with screw caps (e.g., 4 mL glass vials)

    • Orbital shaker or thermomixer with temperature control

    • Centrifuge or filtration apparatus (e.g., syringe filters with low-binding membrane, 0.22 µm or 0.45 µm)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS) for quantification.[3]

    • Volumetric flasks and pipettes

    • pH meter

3. Experimental Procedure

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Acetonitrile) at a known high concentration. From this stock, create a series of calibration standards by serial dilution to be used for HPLC quantification.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-labeled vial. An amount that is visibly in excess after equilibration is sufficient.

    • Accurately add a known volume (e.g., 2 mL) of the desired test solvent into the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. For thermodynamic solubility, incubation times of 24 to 72 hours are common.[1][5]

  • Phase Separation:

    • After equilibration, allow the vials to rest so that the excess solid can sediment.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved compound from the undissolved solid using one of the following methods:

      • Filtration: Pass the supernatant through a syringe filter (e.g., 0.22 µm PVDF) into a clean vial. Discard the initial portion of the filtrate to avoid adsorptive loss.

      • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes) and carefully collect the supernatant.

  • Quantification:

    • Dilute the clear filtrate or supernatant with a suitable mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated HPLC-UV or LC-MS method.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

  • Data Analysis:

    • Determine the concentration of this compound in the diluted samples by interpolation from the calibration curve.

    • Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor. The result is typically expressed in units of µg/mL or mg/L.

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparison.

Table 1: Solubility of this compound

Solvent System pH (for aqueous) Temperature (°C) Solubility (µg/mL) Method
Water N/A 25 To be determined Shake-Flask
PBS 5.0 25 To be determined Shake-Flask
PBS 7.4 25 To be determined Shake-Flask
Ethanol N/A 25 To be determined Shake-Flask
DMSO N/A 25 To be determined Shake-Flask
Water N/A 37 To be determined Shake-Flask

| PBS | 7.4 | 37 | To be determined | Shake-Flask |

Mandatory Visualization

Experimental Workflow Diagram

G prep 1. Preparation Add excess solid compound to a known volume of solvent equil 2. Equilibration Agitate at constant temperature (e.g., 24-48h at 25°C) prep->equil Incubate sep 3. Phase Separation Centrifuge or filter to remove undissolved solid equil->sep Process quant 4. Quantification Analyze supernatant via HPLC-UV or LC-MS sep->quant Analyze result 5. Result Calculate solubility from calibration curve quant->result Calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Hypothetical Signaling Pathway

Disclaimer: The following diagram is a hypothetical representation and does not depict a known biological pathway for this compound. It serves as an illustrative example of how such a molecule could interact with a biological system.

G ligand Benzoic Acid Derivative receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binds gprotein G-Protein Activation (Gα, Gβγ) receptor->gprotein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A (PKA) second_messenger->pka Activates response Cellular Response (e.g., Gene Transcription) pka->response Phosphorylates Target Proteins

Caption: Hypothetical GPCR Signaling Pathway.

References

An In-Depth Technical Guide to the Core Mechanism of Action of 3-[(Cyclopropylcarbonyl)amino]benzoic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(Cyclopropylcarbonyl)amino]benzoic acid is a versatile chemical scaffold utilized in the synthesis of advanced bioactive molecules. While the compound itself is not recognized as a therapeutic agent, its structural motifs—a central aminobenzoic acid core flanked by a cyclopropylcarbonyl group—are features present in a variety of targeted therapeutic agents. This guide explores the potential mechanism of action of a hypothetical, yet plausible, clinical candidate derived from this scaffold, focusing on its role as a potent and selective inhibitor of the BRAF V600E kinase, a critical oncogenic driver in several human cancers.

The BRAF V600E Kinase: A Prime Therapeutic Target

The BRAF gene, a member of the RAF kinase family, is a key component of the MAPK/ERK signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. The V600E mutation in the BRAF protein leads to its constitutive activation, resulting in uncontrolled cell growth and tumor progression. This specific mutation is prevalent in a significant percentage of melanomas, as well as in a subset of colorectal and thyroid cancers, making it a highly attractive target for therapeutic intervention.

The MAPK/ERK Signaling Pathway

The canonical MAPK/ERK signaling cascade is initiated by the activation of a receptor tyrosine kinase (RTK) at the cell surface, such as the epidermal growth factor receptor (EGFR). This leads to the activation of the RAS family of small GTPases, which in turn recruit and activate RAF kinases (ARAF, BRAF, CRAF). Activated RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of transcription factors that control gene expression related to cell cycle progression and survival. In BRAF V600E mutant cancers, this pathway is constitutively active, bypassing the need for upstream signaling from RTKs.

MAPK_Pathway cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras RAS receptor->ras braf BRAF V600E ras->braf mek MEK1/2 braf->mek erk ERK1/2 mek->erk nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Myc, ELK1) proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Hypothetical Inhibitor (Derived from this compound) inhibitor->braf Experimental_Workflow start Hypothetical Compound Synthesis (from this compound) kinase_assay In Vitro Kinase Assay (BRAF V600E) start->kinase_assay decision1 Potent Inhibition? (IC50 < 100 nM) kinase_assay->decision1 cell_assay Cell Proliferation Assay (A375 cells) decision2 Cellular Activity? (GI50 < 500 nM) cell_assay->decision2 western_blot Western Blot Analysis (p-MEK, p-ERK) decision3 Pathway Inhibition? western_blot->decision3 decision1->cell_assay Yes stop Stop/Redesign decision1->stop No decision2->western_blot Yes decision2->stop No decision3->stop No proceed Proceed to In Vivo Studies decision3->proceed Yes

The Enigmatic Profile of 3-[(Cyclopropylcarbonyl)amino]benzoic Acid: An Exploration of Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for the biological activity, experimental data, and mechanistic pathways of the specific compound 3-[(Cyclopropylcarbonyl)amino]benzoic acid have yielded no direct publicly available information. As such, this technical guide cannot provide specific quantitative data, experimental protocols, or signaling pathways for this molecule. Instead, this document offers an in-depth exploration of the biological activities associated with its core structural motifs: N-acyl aminobenzoic acids and molecules containing a cyclopropyl group . This analysis of structurally related compounds aims to provide a valuable contextual framework for researchers interested in the potential pharmacological profile of this compound.

Introduction to Core Scaffolds

The molecule this compound integrates two key structural features known to be important in medicinal chemistry: an N-acyl aminobenzoic acid core and a cyclopropyl moiety. Benzoic acid and its derivatives are versatile scaffolds that exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern on the phenyl ring is a critical determinant of their pharmacological effects. The N-acyl linkage introduces a stable amide bond, while the 3-amino substitution pattern positions the functional groups in a meta relationship, influencing the molecule's overall geometry and potential for receptor interactions.

The cyclopropyl group is a small, rigid carbocycle that has garnered significant attention in drug design.[1] Its unique stereoelectronic properties can enhance metabolic stability, improve potency, and provide conformational constraint, which can lead to higher binding affinity and selectivity for biological targets.[1][2][3] The incorporation of a cyclopropyl ring can also influence a molecule's lipophilicity and pharmacokinetic profile.[1]

Potential Biological Activities of Structurally Related Compounds

Based on the activities of analogous structures, several potential therapeutic areas can be hypothesized for this compound.

Antimicrobial and Antifungal Activity

Derivatives of aminobenzoic acid have been investigated for their antimicrobial properties. For instance, various Schiff bases and other derivatives of p-aminobenzoic acid (PABA) have demonstrated activity against bacterial and fungal strains.[4] Furthermore, recent studies on amide derivatives containing a cyclopropane ring have shown moderate to excellent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[2] The mechanism of action for some of these compounds is believed to involve the inhibition of essential enzymes, such as fungal CYP51.[2]

Enzyme Inhibition

The cyclopropyl group is a known feature in a number of enzyme inhibitors.[5][6][7] Its rigid structure can facilitate precise interactions within an enzyme's active site. For example, cyclopropyl amides have been developed as potent and selective inhibitors of Bruton's tyrosine kinase (Btk), a target for autoimmune diseases and hematologic malignancies.[6] The stereochemistry of the cyclopropyl ring can be crucial for inhibitory activity.[5] N-benzoyl amino acids have also been shown to possess antifungal activity, potentially through the inhibition of enzymes like fungal chitinase.[8]

Anticancer and Cytotoxic Activity

Numerous derivatives of benzoic acid have been evaluated for their potential as anticancer agents.[4] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some aminobenzoic acid derivatives have shown inhibitory activity against receptor tyrosine kinases like VEGFR-2.[4]

Hypothetical Experimental Workflows

To investigate the biological activity of a novel compound like this compound, a tiered screening approach is typically employed. The following diagrams illustrate conceptual workflows for initial biological evaluation.

experimental_workflow_antimicrobial cluster_synthesis Compound Synthesis & Purification cluster_screening Primary Antimicrobial Screening cluster_secondary Secondary & Mechanistic Assays synthesis Synthesis of this compound purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification mic_determination Minimum Inhibitory Concentration (MIC) Assay (e.g., Broth Microdilution) purification->mic_determination agar_diffusion Agar Disc Diffusion Assay bactericidal_static Bactericidal vs. Bacteriostatic Assay mic_determination->bactericidal_static target_enzyme Target Enzyme Inhibition Assay (e.g., Fungal CYP51)

Conceptual workflow for antimicrobial activity screening.

experimental_workflow_anticancer cluster_synthesis Compound Synthesis cluster_primary_screening Primary Cytotoxicity Screening cluster_secondary_assays Secondary Mechanistic Assays compound This compound mtt_assay Cell Viability Assay (e.g., MTT) on a panel of cancer cell lines compound->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) mtt_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) kinase_panel Kinase Inhibition Panel

Conceptual workflow for anticancer activity screening.

Methodologies from Analog Studies

While specific protocols for this compound are unavailable, methodologies for assessing the biological activity of structurally related compounds are well-established.

General Protocol for Minimum Inhibitory Concentration (MIC) Assay

The MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard in vitro measure of antimicrobial activity. A common method is broth microdilution:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under conditions appropriate for the test organism (e.g., 24-48 hours at 37°C).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

General Protocol for Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Conclusion

While the biological activity of this compound remains to be elucidated, the analysis of its structural components provides a rational basis for hypothesizing its potential pharmacological profile. The N-acyl aminobenzoic acid scaffold, in combination with the unique properties of the cyclopropyl group, suggests that this compound could exhibit a range of biological effects, including antimicrobial, antifungal, and enzyme-inhibitory activities. The experimental workflows and methodologies described herein, based on studies of analogous compounds, offer a roadmap for the future investigation of this and other novel chemical entities. Further research is warranted to synthesize, characterize, and biologically evaluate this compound to determine its true therapeutic potential.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 3-[(Cyclopropylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Disclaimer

This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is based on publicly available data as of the date of publication. Extensive searches of scientific literature and patent databases have been conducted for 3-[(Cyclopropylcarbonyl)amino]benzoic acid, its synonyms, and its Chemical Abstracts Service (CAS) number.

Executive Summary

This compound is a chemical compound with the CAS number 54057-68-0 and the primary synonym 3-(Cyclopropanecarboxamido)benzoic acid. At present, there is a notable absence of publicly available scientific literature detailing specific biological activities or potential therapeutic targets for this molecule. While the broader class of aminobenzoic acid derivatives has been explored for various therapeutic applications, data directly pertaining to this compound is not available. This guide outlines the current state of knowledge and describes the necessary experimental approaches to identify and validate its potential therapeutic targets.

Introduction: The Uncharacterized Potential of this compound

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, such as this compound, represent a vast and largely untapped resource for drug discovery. The structure of this compound, featuring a benzoic acid core, an amide linker, and a cyclopropyl moiety, suggests the potential for interactions with various biological targets. However, without empirical data, its therapeutic relevance remains speculative.

The parent scaffold, aminobenzoic acid, and its derivatives are known to exhibit a wide range of biological activities. For instance, para-aminobenzoic acid (PABA) is a precursor in the folate synthesis pathway in bacteria, making it a target for sulfonamide antibiotics. Other derivatives have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties. The unique cyclopropyl group in this compound could confer novel pharmacological properties, but this has yet to be experimentally verified.

Identifying Potential Therapeutic Targets: A Roadmap

To elucidate the therapeutic potential of this compound, a systematic and multi-faceted experimental approach is required. The following sections outline a logical workflow for target identification and validation.

The initial step in characterizing a novel compound is typically high-throughput screening. This involves testing the compound against a large library of known biological targets, such as enzymes, receptors, and ion channels.

Experimental Workflow: High-Throughput Screening

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound This compound (in DMSO) Dispensing Robotic Dispensing Compound->Dispensing AssayPlates Multi-well Assay Plates (containing targets) AssayPlates->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (e.g., fluorescence, luminescence) Incubation->Detection DataProcessing Raw Data Processing Detection->DataProcessing HitIdentification Hit Identification (Activity > Threshold) DataProcessing->HitIdentification DoseResponse Dose-Response Curves (IC50/EC50 Determination) HitIdentification->DoseResponse Phenotypic_Screening Compound This compound CellAssay Cell-based Assay (e.g., cancer cell line, immune cells) Compound->CellAssay Phenotype Observable Phenotype (e.g., apoptosis, cytokine inhibition) CellAssay->Phenotype TargetDeconvolution Target Deconvolution (e.g., affinity chromatography, genetic screens) Phenotype->TargetDeconvolution ValidatedTarget Validated Therapeutic Target TargetDeconvolution->ValidatedTarget Signaling_Pathway Compound This compound Target Hypothetical Target (e.g., Kinase X) Compound->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 CellularResponse Cellular Response (e.g., Apoptosis) Downstream1->CellularResponse Downstream2->CellularResponse

The Discovery and Enduring Legacy of 3-Aminobenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzoic acid, also known as meta-aminobenzoic acid (m-ABA), is an aromatic organic compound with the chemical formula C₇H₇NO₂.[1][2] While the precise moment of its initial synthesis is not definitively documented under a single discoverer, its emergence is deeply rooted in the mid-19th century revolution of synthetic chemistry, particularly the development of aniline-based dyes. The pioneering work of chemists like Johann Peter Griess on diazotization reactions, starting around 1858, laid the foundation for the vast field of azo dyes, many of which utilize aminobenzoic acid isomers and their derivatives as key building blocks.[3][4][5] This era of intense exploration of aromatic amines undoubtedly led to the synthesis and characterization of 3-aminobenzoic acid. Today, it stands as a crucial and versatile intermediate in the synthesis of a wide array of pharmaceuticals, dyes, and other specialty chemicals.[6] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of 3-aminobenzoic acid and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

Historical Context and Early Synthesis

The history of 3-aminobenzoic acid is intrinsically linked to the rise of the synthetic dye industry in the latter half of the 19th century. Following William Henry Perkin's synthesis of mauveine in 1856, a surge in research into the chemical manipulation of aromatic compounds derived from coal tar, such as aniline, began. Peter Griess's discovery of the diazotization of aryl amines in 1858 was a monumental breakthrough, enabling the coupling of these compounds to form a vast array of brightly colored azo dyes.[3][4] The first commercial azo dye, Bismarck brown, was prepared by C. A. Martius in 1863.[7]

The foundational method for synthesizing 3-aminobenzoic acid, which remains a common laboratory and industrial approach, involves the nitration of benzoic acid followed by the reduction of the resulting 3-nitrobenzoic acid.[2] This straightforward two-step process leverages the meta-directing effect of the carboxylic acid group on the benzene ring during electrophilic aromatic substitution.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of 3-aminobenzoic acid and its derivatives employs a range of classical and modern organic chemistry techniques. Below are detailed protocols for the preparation of the parent compound and a representative derivative.

Protocol 1: Synthesis of 3-Aminobenzoic Acid from Benzene

This synthesis follows a three-step sequence starting from benzene: Friedel-Crafts alkylation to form toluene, oxidation to benzoic acid, nitration to 3-nitrobenzoic acid, and finally, reduction to 3-aminobenzoic acid. A more direct laboratory synthesis starts from benzoic acid.

Step 1: Nitration of Benzoic Acid to 3-Nitrobenzoic Acid

  • Materials: Benzoic acid, concentrated sulfuric acid, concentrated nitric acid.

  • Procedure:

    • In a flask equipped with a stirrer and cooled in an ice bath, slowly add benzoic acid to concentrated sulfuric acid with continuous stirring until fully dissolved.

    • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the benzoic acid solution, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Pour the reaction mixture onto crushed ice to precipitate the 3-nitrobenzoic acid.

    • Filter the crude product, wash with cold water, and recrystallize from ethanol or water to obtain pure 3-nitrobenzoic acid.

Step 2: Reduction of 3-Nitrobenzoic Acid to 3-Aminobenzoic Acid

  • Materials: 3-Nitrobenzoic acid, tin (Sn) or iron (Fe) powder, concentrated hydrochloric acid, sodium hydroxide.

  • Procedure:

    • In a round-bottom flask, suspend 3-nitrobenzoic acid in water and add tin or iron powder.

    • Slowly add concentrated hydrochloric acid in portions with vigorous stirring. The reaction is exothermic and may require cooling to control the temperature.

    • After the addition is complete, heat the mixture on a steam bath for 1-2 hours to ensure the completion of the reaction.

    • Cool the reaction mixture and cautiously add a concentrated solution of sodium hydroxide until the solution is alkaline to precipitate tin or iron hydroxides.

    • Filter the hot solution to remove the metal hydroxides.

    • Acidify the filtrate with acetic acid or hydrochloric acid to the isoelectric point of 3-aminobenzoic acid (pH ~3.5) to precipitate the product.

    • Filter the precipitated 3-aminobenzoic acid, wash with cold water, and dry. Recrystallization from hot water can be performed for further purification.

Protocol 2: Synthesis of Schiff Base Derivatives of 3-Aminobenzoic Acid

Schiff bases are a common class of derivatives with diverse biological activities. This protocol describes a general method for their synthesis.

  • Materials: 3-Aminobenzoic acid, a substituted aromatic aldehyde, ethanol or methanol, glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve 3-aminobenzoic acid in ethanol or methanol in a round-bottom flask.

    • Add an equimolar amount of the desired substituted aromatic aldehyde to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture in an ice bath to induce precipitation of the Schiff base.

    • Filter the solid product, wash with cold ethanol, and dry. Recrystallization from a suitable solvent like ethanol can be performed if necessary.

Quantitative Data on Biological Activities

Derivatives of 3-aminobenzoic acid have been extensively studied for a variety of biological activities. The following tables summarize some of the quantitative data available in the literature.

Table 1: Cholinesterase Inhibitory Activity of 3-Aminobenzoic Acid Derivatives

Compound IDDerivative TypeTarget EnzymeIC₅₀ (µM)Reference
5b N-benzoyl-3-aminobenzoic acid derivativeAcetylcholinesterase (AChE)1.66 ± 0.03[8]
2c N-benzyl-4-aminobenzoic acid derivativeButyrylcholinesterase (BChE)2.67 ± 0.05[8]

Table 2: Antimicrobial Activity of Aminobenzoic Acid Schiff Base Derivatives

Compound IDDerivative TypeMicroorganismpMIC (µM/ml)Reference
11 Schiff base of p-aminobenzohydrazide with 3-bromobenzaldehydeBacillus subtilis2.11[9]
14 Schiff base of p-aminobenzohydrazide with 3-methoxy-4-hydroxybenzaldehydeEscherichia coli1.78[9]
2 Schiff base of p-aminobenzohydrazide with 3,4,5-trimethoxybenzaldehydeStaphylococcus aureus1.82[9]

Mechanisms of Action and Signaling Pathways

The biological effects of 3-aminobenzoic acid derivatives are mediated through various mechanisms of action, including enzyme inhibition and modulation of intracellular signaling pathways.

Inhibition of Folate Synthesis

A well-established mechanism for the antimicrobial activity of aminobenzoic acid derivatives, particularly the para-isomer (PABA), is the inhibition of folate synthesis in bacteria.[10] Sulfonamide drugs, which are structural analogs of PABA, competitively inhibit the enzyme dihydropteroate synthase, which is essential for the incorporation of PABA into dihydropteroic acid, a precursor to folic acid.[10] This disruption of folate metabolism inhibits bacterial growth.

Modulation of Cancer-Related Signaling Pathways

Recent studies have indicated that derivatives of aminobenzoic acids can exert anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. For instance, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has been shown to target the PI3K/AKT signaling pathway.[11]

PI3K_AKT_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Derivative 2-Amino-3-chlorobenzoic acid derivative Derivative->PI3K inhibits Anticancer_Workflow Synthesis Synthesis of 3-ABA Derivatives Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT, XTT) Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Western_Blot Western Blot (e.g., for PI3K/AKT pathway proteins) Mechanism->Western_Blot Apoptosis Apoptosis Assays (e.g., Annexin V) Mechanism->Apoptosis In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo

References

Methodological & Application

synthesis of 3-[(Cyclopropylcarbonyl)amino]benzoic acid experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of 3-[(Cyclopropylcarbonyl)amino]benzoic acid

Introduction

This compound is an organic compound that belongs to the class of N-acyl amino acids. These molecules are significant in medicinal chemistry and drug development due to their diverse biological activities. This application note provides a detailed experimental protocol for the synthesis of this compound via the acylation of 3-aminobenzoic acid with cyclopropanecarbonyl chloride. The described one-pot procedure is an efficient method for amide bond formation.[1][2]

Reaction Scheme

The synthesis is achieved by the reaction of 3-aminobenzoic acid with cyclopropanecarbonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

Figure 1. Synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )RoleMelting Point (°C)
3-Aminobenzoic acidC₇H₇NO₂137.14Starting Material178-180[3]
Cyclopropanecarbonyl chlorideC₄H₅ClO104.53ReagentN/A (Boiling Point ~119°C)
TriethylamineC₆H₁₅N101.19BaseN/A
Dichloromethane (DCM)CH₂Cl₂84.93SolventN/A
This compound C₁₁H₁₁NO₃ 205.21 Product Not Reported (Typical: 180-220)
Expected Yield~85-95%

Experimental Protocol

This protocol is based on a general one-pot method for the synthesis of amides from carboxylic acids and amines using a chlorinating agent in situ, or by using a pre-formed acid chloride.[2][4]

Materials and Equipment
  • 3-Aminobenzoic acid (1.0 eq)

  • Cyclopropanecarbonyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[2]

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH paper

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-aminobenzoic acid (1.0 eq, e.g., 5.0 g, 36.5 mmol) in anhydrous dichloromethane (100 mL).

  • Addition of Base: Add triethylamine (2.2 eq, e.g., 11.2 mL, 80.3 mmol) to the suspension. Stir the mixture at room temperature for 10 minutes.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Dissolve cyclopropanecarbonyl chloride (1.1 eq, e.g., 4.0 mL, 40.1 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Upon completion, cool the mixture again in an ice bath and slowly add 1 M HCl (50 mL) to quench the reaction and neutralize the excess triethylamine.

  • Workup - Acidification: Continue to add 1 M HCl dropwise until the pH of the aqueous layer is approximately 2. A precipitate of the product should form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. If the product has precipitated, it can be collected by filtration. If it remains in solution, extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.[2]

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound.

  • Final Steps: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized product should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the purified solid.

  • ¹H and ¹³C NMR Spectroscopy: Record NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). The spectra should be consistent with the structure of this compound. The aromatic proton signals will show a downfield shift compared to 3-aminobenzoic acid, and characteristic signals for the cyclopropyl group (typically in the 0.7-1.8 ppm region) will be present.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching, amide C=O stretching (around 1650 cm⁻¹), and carboxylic acid O-H and C=O stretching.

  • Mass Spectrometry: Confirm the molecular weight of the product.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis.

experimental_workflow start Start: Reagents dissolve 1. Dissolve 3-Aminobenzoic Acid & Triethylamine in DCM start->dissolve cool 2. Cool to 0-5 °C (Ice Bath) dissolve->cool add_acyl 3. Add Cyclopropanecarbonyl Chloride Solution Dropwise cool->add_acyl react 4. React at Room Temp (2-4 hours) add_acyl->react workup 5. Workup: - Quench & Acidify with HCl - Extract with DCM - Wash with Water & Brine react->workup dry 6. Dry Organic Layer (MgSO4) workup->dry concentrate 7. Concentrate (Rotary Evaporator) dry->concentrate purify 8. Purify by Recrystallization concentrate->purify end Final Product: This compound purify->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Cyclopropanecarbonyl chloride and thionyl chloride (if used to prepare the acid chloride) are corrosive and moisture-sensitive.[5] Handle with care.

  • Dichloromethane is a volatile solvent. Avoid inhalation and skin contact.

  • Triethylamine is a corrosive and flammable liquid.

  • Handle all acids and bases with caution. 3-Aminobenzoic acid can cause skin and serious eye irritation.[6]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is a standard and efficient procedure for the acylation of an aromatic amine, yielding a product that can be used for further research in drug discovery and development. The provided workflow and data serve as a valuable resource for researchers in the field.

References

Application Note: Comprehensive Characterization of 3-[(Cyclopropylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-[(Cyclopropylcarbonyl)amino]benzoic acid is a molecule of interest in pharmaceutical research, often serving as a key intermediate in the synthesis of bioactive compounds. Its purity and structural integrity are paramount for the successful development of drug candidates. This document provides a comprehensive guide to the analytical methods for the complete characterization of this compound, including chromatographic, spectroscopic, and thermal analysis techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase method is typically employed, leveraging the compound's moderate hydrophobicity.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape). A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

  • Rationale: This method separates the target compound from potential impurities, such as starting materials (e.g., 3-aminobenzoic acid) and by-products. The retention time is influenced by the mobile phase composition, which can be optimized for better separation.[1][2][3][4]

Data Presentation: HPLC Purity Analysis

ParameterValue
Retention Time~ 8.5 min (typical)
Purity (by area %)> 99.0%
Tailing Factor< 1.5
Theoretical Plates> 5000

Workflow for HPLC Method Development

HPLC_Workflow A Select Column (e.g., C18) B Optimize Mobile Phase (Acetonitrile/Water Gradient) A->B C Set Flow Rate and Temperature (1.0 mL/min, 30 °C) B->C D Determine Detection Wavelength (UV Scan, e.g., 254 nm) C->D E Inject Standard and Sample D->E F Analyze Data (Purity, Retention Time) E->F

Caption: Workflow for HPLC method development.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is employed to confirm the molecular weight of this compound and to gain structural information through fragmentation analysis.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).

  • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode to deprotonate the carboxylic acid.

  • LC Conditions: Use the HPLC method described above. The mobile phase is compatible with MS.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

  • Rationale: ESI is a soft ionization technique that allows for the detection of the intact molecular ion.[5][6][7] Fragmentation can be induced to confirm the structure.

Data Presentation: Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₁₁H₁₁NO₃
Exact Mass205.0739 g/mol
Observed [M-H]⁻m/z 204.0666

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred due to its ability to dissolve a wide range of compounds and to clearly show exchangeable protons (e.g., -NH and -OH).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

  • ¹H NMR: Acquire a standard proton spectrum. Key signals to observe are the aromatic protons, the amide proton, and the cyclopropyl protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Identify the carbonyl carbons, aromatic carbons, and the carbons of the cyclopropyl group.

  • Rationale: The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecule's structure.[8][9]

Data Presentation: Expected NMR Chemical Shifts (in DMSO-d₆)

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH7.4 - 8.2118 - 135
Amide NH~10.4-
Carboxylic Acid OH~13.0-
Cyclopropyl CH1.8 - 2.0~15
Cyclopropyl CH₂0.8 - 1.0~8
Amide C=O-~172
Carboxylic Acid C=O-~167

Logical Relationship of Spectroscopic Data

Spectro_Logic Compound This compound HPLC HPLC Purity > 99% Compound->HPLC MS Mass Spec [M-H]⁻ = 204.07 Compound->MS NMR NMR Confirms Structure Compound->NMR Identity Confirmed Identity and Purity HPLC->Identity MS->Identity NMR->Identity

Caption: Correlation of analytical data for identity confirmation.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the compound's melting point, thermal stability, and decomposition profile.

Experimental Protocol: Thermal Analysis

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC:

    • Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • TGA:

    • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Rationale: DSC will determine the melting point, which is a key physical property and indicator of purity. TGA will show the temperature at which the compound begins to decompose.[10][11]

Data Presentation: Thermal Analysis Data

ParameterTypical Value
Melting Point (DSC)~ 180-190 °C
Onset of Decomposition (TGA)> 200 °C

Experimental Workflow for Full Characterization

Full_Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Final Assessment Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (Structure) Purification->NMR Thermal Thermal Analysis (Melting Point, Stability) Purification->Thermal Final Compound Characterized HPLC->Final MS->Final NMR->Final Thermal->Final

Caption: Overall workflow for the synthesis and characterization.

References

Application Notes and Protocols for the Purification of 3-[(Cyclopropylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-[(Cyclopropylcarbonyl)amino]benzoic acid, a key intermediate in pharmaceutical synthesis. The following methods are described: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). Each protocol is accompanied by illustrative data to guide researchers in selecting the most appropriate technique based on desired purity, yield, and scale.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. For this compound, a mixed solvent system of ethanol and water is often effective, leveraging its good solubility in hot ethanol and poor solubility in cold water.

Illustrative Data: Recrystallization
ParameterCrude SampleAfter 1st RecrystallizationAfter 2nd Recrystallization
Appearance Light brown powderOff-white crystalsWhite crystalline solid
Purity (by HPLC) 95.2%99.1%>99.8%
Yield -85%92% (from 1st crop)
Melting Point 188-192 °C195-197 °C197-198 °C
Experimental Protocol: Recrystallization
  • Solvent Selection: Begin by determining the optimal solvent ratio. In a test tube, dissolve a small amount of crude this compound in a minimal volume of hot ethanol. Add hot water dropwise until slight turbidity persists. Add a few more drops of hot ethanol to redissolve the solid. This indicates a suitable starting ratio.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the determined volume of ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask.

  • Crystallization: Slowly add hot water to the ethanol solution until persistent cloudiness is observed. Add a minimal amount of hot ethanol to clarify the solution. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture (the same ratio as the crystallization solvent) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

Workflow for Recrystallization

G A Crude this compound B Dissolve in minimal hot ethanol A->B C Add hot water until turbidity appears B->C D Clarify with minimal hot ethanol C->D E Cool slowly to room temperature D->E F Cool in ice bath E->F G Vacuum filtration F->G H Wash with cold solvent mixture G->H I Dry under vacuum H->I J Pure this compound I->J

Caption: Recrystallization workflow for this compound.

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture) to separate compounds based on their polarity. This method is ideal for purifying moderate quantities of material (milligrams to grams) and for separating the target compound from impurities with different polarities.

Illustrative Data: Flash Column Chromatography
ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Ethyl Acetate / Hexane (1:1, v/v) with 0.5% Acetic Acid
Loading 1 g crude material per 40 g silica
Purity of Combined Fractions >99.5%
Overall Yield 75%
Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the mobile phase (e.g., Ethyl Acetate/Hexane, 1:1).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Add the mobile phase to the column and apply positive pressure (using a pump or inert gas) to achieve a flow rate of approximately 2 inches/minute.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid in a vacuum oven.

Workflow for Flash Column Chromatography

G A Prepare silica gel slurry B Pack column A->B D Load sample onto column B->D C Dissolve crude product and adsorb onto silica C->D E Elute with mobile phase under pressure D->E F Collect fractions E->F G Monitor fractions by TLC F->G H Combine pure fractions G->H I Evaporate solvent H->I J Dry purified product I->J K Pure this compound J->K

Caption: Flash column chromatography purification workflow.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique used to isolate pure compounds from complex mixtures. It is particularly useful for obtaining highly pure material, albeit typically on a smaller scale (milligrams to a few grams) compared to flash chromatography.

Illustrative Data: Preparative HPLC
ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 30-70% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 1 mL (of a 50 mg/mL solution in DMSO)
Purity of Isolated Product >99.9%
Recovery Yield 90%
Experimental Protocol: Preparative HPLC
  • Sample Preparation: Dissolve the crude or partially purified this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or the initial mobile phase composition, and filter through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the preparative HPLC system, including the column, with the initial mobile phase conditions.

  • Injection: Inject the prepared sample onto the column.

  • Chromatographic Separation: Run the gradient method to separate the components of the mixture. The target compound will elute at a specific retention time.

  • Fraction Collection: Collect the peak corresponding to this compound using an automated fraction collector or by manual collection based on the UV chromatogram.

  • Solvent Removal: Remove the bulk of the acetonitrile from the collected fractions by rotary evaporation.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the purified product as a fluffy solid. The use of TFA in the mobile phase will result in the product as a TFA salt. If the free acid is required, a subsequent workup (e.g., neutralization and extraction) may be necessary.

Workflow for Preparative HPLC

G A Dissolve and filter crude sample C Inject sample A->C B Equilibrate preparative HPLC system B->C D Run gradient elution C->D E Monitor separation by UV detection D->E F Collect peak of interest E->F G Remove organic solvent F->G H Lyophilize aqueous solution G->H I Highly pure this compound H->I

Caption: Preparative HPLC purification workflow.

Application Notes and Protocols for 3-[(Cyclopropylcarbonyl)amino]benzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(Cyclopropylcarbonyl)amino]benzoic acid is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its structure incorporates a benzoic acid moiety, an amide linkage, and a cyclopropyl group. The benzoic acid provides a handle for further chemical modifications, such as esterification or amidation, while the amide bond offers stability and specific hydrogen bonding capabilities. The compact and rigid cyclopropyl group is a desirable feature in modern drug design, as it can enhance metabolic stability, improve binding affinity to biological targets, and provide conformational constraint.

These application notes provide an overview of the synthetic utility of this compound, detailed experimental protocols for its preparation, and its application in the synthesis of biologically active molecules.

Data Presentation

Physicochemical Properties of Starting Materials
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
3-Aminobenzoic acidC₇H₇NO₂137.14172-174White to off-white crystalline powder
Cyclopropanecarbonyl chlorideC₄H₅ClO104.53-Colorless liquid
Spectroscopic Data of 3-Aminobenzoic Acid
SpectroscopyKey Signals
¹H NMR (DMSO-d₆)δ 12.45 (s, 1H, COOH), 7.15 (t, J=1.8 Hz, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H, NH₂)[1]
¹³C NMR (DMSO-d₆)δ 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9[1]
IR (KBr, cm⁻¹)Broad O-H stretch (2500-3300), C=O stretch (~1700), N-H stretch (~3300-3500), aromatic C-H and C=C stretches[2][3]
Mass Spec. (EI)m/z 137 (M⁺), 120, 92, 65[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes the acylation of 3-aminobenzoic acid with cyclopropanecarbonyl chloride under basic conditions.

Materials:

  • 3-Aminobenzoic acid

  • Cyclopropanecarbonyl chloride

  • Dichloromethane (DCM), anhydrous

  • Pyridine or Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). To this solution, add a suitable base such as pyridine or triethylamine (1.1 - 1.5 eq).

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add cyclopropanecarbonyl chloride (1.05 eq) dropwise to the stirred solution using a dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Expected Yield: 75-90%

Protocol 2: Synthesis of this compound using Peptide Coupling Reagents

This method utilizes a peptide coupling agent for the amide bond formation, which often proceeds under milder conditions and can be advantageous for sensitive substrates.

Materials:

  • 3-Aminobenzoic acid

  • Cyclopropanecarboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add 3-aminobenzoic acid (1.1 eq) to the reaction mixture, followed by the addition of a base such as DIPEA or TEA (2.0-2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Expected Yield: 70-85%

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of biologically active molecules. The carboxylic acid functionality can be further derivatized to form esters, amides, or coupled to other molecules, while the core structure serves as a scaffold for library synthesis in drug discovery programs.

Synthesis of Enzyme Inhibitors

Derivatives of aminobenzoic acids have shown promise as inhibitors of various enzymes. The structural motif of this compound can be incorporated into molecules targeting enzymes such as:

  • 17β-Hydroxysteroid Dehydrogenase Type 5 (AKR1C3): This enzyme is involved in the biosynthesis of androgens and prostaglandins. Inhibitors of AKR1C3 are being investigated for the treatment of hormone-dependent diseases like prostate cancer and endometriosis. The 3-(phenylamino)benzoic acid scaffold has been identified as a potent inhibitor of AKR1C3.[5]

  • Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA): These enzymes are targets for the treatment of Alzheimer's disease. Novel benzoic acid derivatives have been designed and synthesized as multi-target inhibitors of both AChE and CAs.[6]

The synthesis of such inhibitors would typically involve the coupling of the carboxylic acid group of this compound with a suitable amine or alcohol fragment of another bioactive pharmacophore.

Precursor for Heterocyclic Synthesis

The functional groups present in this compound can be utilized in cyclization reactions to form various heterocyclic systems, which are prevalent in many pharmaceuticals. For instance, the amino group, after suitable modification, and the carboxylic acid group can participate in ring-closing reactions to form benzoxazinones or other related heterocyclic scaffolds.

Building Block for EP4 Receptor Antagonists

The prostaglandin E2 receptor 4 (EP4) is a target for the treatment of inflammatory pain. A potent and selective EP4 antagonist, 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), highlights the utility of the aminobenzoic acid scaffold in this area.[7] The this compound core can be envisioned as a key component in the synthesis of novel EP4 antagonists.

Signaling Pathways and Experimental Workflows

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Many enzyme inhibitors derived from aminobenzoic acid scaffolds target receptor tyrosine kinases (RTKs), which are crucial in cellular signaling pathways regulating cell growth, differentiation, and metabolism. Aberrant RTK signaling is a hallmark of many cancers. The diagram below illustrates a simplified RTK signaling pathway that can be targeted by inhibitors developed from this compound.

RTK_Signaling_Pathway Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activates Inhibitor Inhibitor (Derived from This compound) Inhibitor->RTK Blocks Binding Site Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Initiates Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to Synthesis_Workflow Start This compound Derivatization Derivatization (e.g., Amide/Ester Coupling) Start->Derivatization Purification Purification (Chromatography, Recrystallization) Derivatization->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (Enzyme Assays, Cell-based Assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Optimization SAR->Lead Lead->Derivatization Iterative Design

References

Application Notes and Protocols: 3-[(Cyclopropylcarbonyl)amino]benzoic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 3-[(Cyclopropylcarbonyl)amino]benzoic acid as an enzyme inhibitor, with a primary focus on its likely role as an inhibitor of p38 mitogen-activated protein kinase (MAPK). While direct experimental data for this specific compound is not extensively available in public literature, its structural features strongly suggest activity against this well-established therapeutic target. This document outlines the relevant signaling pathways, provides quantitative data for analogous inhibitors, and details experimental protocols for assessing its inhibitory potential.

Introduction to this compound

This compound is a small molecule belonging to the class of aminobenzoic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The structural motif of an amide-linked aromatic acid is a common feature in a variety of enzyme inhibitors. The presence of the cyclopropyl group is a common strategy in drug design to enhance potency and metabolic stability. Based on extensive research into structurally related molecules, a primary potential target for this compound is the p38 MAP kinase, a key regulator of inflammatory responses.

p38 MAP Kinase: A Key Therapeutic Target

The p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to a wide range of extracellular stimuli, including pro-inflammatory cytokines and environmental stress.[1][2] Specifically, the p38α isoform is a central node in the signaling cascade that leads to the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Consequently, inhibition of p38 MAP kinase is a major therapeutic strategy for a variety of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease.[3]

Mechanism of Action of p38 MAP Kinase Inhibitors

Many potent and selective inhibitors of p38 MAP kinase are known to be ATP-competitive, binding to the ATP-binding pocket of the enzyme. A notable class of diaryl urea inhibitors has been shown to bind to a novel allosteric site, inducing a significant conformational change in the highly conserved Asp-Phe-Gly (DFG) motif within the kinase's active site. This allosteric inhibition stabilizes an inactive conformation of the kinase, preventing ATP binding and subsequent phosphorylation of its downstream targets. This mechanism often results in slow binding kinetics and high selectivity.

Quantitative Data for Representative p38 MAP Kinase Inhibitors

To provide a reference for the potential potency of this compound, the following table summarizes the inhibitory activities of several well-characterized p38 MAP kinase inhibitors.

InhibitorTarget(s)IC50Cellular Activity (TNF-α release)Reference
SB 203580 p38α, p38β0.3-0.5 µM (in THP-1 cells)IC50 = 160 nM (human PBMC)[4]
SB 202190 p38α, p38β250 nM (p38α), 100 nM (p38β2)-[4]
BIRB 796 p38αPicomolar affinity (Kd)Low nanomolar
TAK-715 p38α7.1 nM-[4]
FR167653 p38Potent inhibitorInhibits TNF-α and IL-1β production[3]

Signaling Pathway

The following diagram illustrates the central role of p38 MAP kinase in the inflammatory signaling cascade.

p38_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptor Receptor Cytokines->Receptor Stress Stress Stress->Receptor MKK3_6 MKK3/6 Receptor->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, Max) p38->TranscriptionFactors phosphorylates Inhibitor 3-[(Cyclopropylcarbonyl) amino]benzoic acid Inhibitor->p38 inhibits GeneExpression Gene Expression TranscriptionFactors->GeneExpression InflammatoryResponse Inflammatory Response (TNF-α, IL-1β) GeneExpression->InflammatoryResponse

p38 MAP Kinase Signaling Pathway

Experimental Protocols

To evaluate the inhibitory activity of this compound against p38 MAP kinase, the following experimental protocols can be employed.

In Vitro p38α Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of recombinant p38α kinase.

Materials:

  • Recombinant active p38α kinase

  • Biotinylated ATF2 substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • This compound (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • Streptavidin-coated microplates

  • Anti-phospho-ATF2 antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe)

  • Detection reagent (e.g., TMB for HRP, or a fluorescence plate reader)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 1 M H2SO4 for HRP)

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer.

  • Add the diluted compound or control (DMSO vehicle, staurosporine) to the wells of a microplate.

  • Add the recombinant p38α kinase and the biotinylated ATF2 substrate to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the reaction mixture for a specified time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding a solution containing EDTA.

  • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound components.

  • Add the anti-phospho-ATF2 antibody and incubate to allow for binding to the phosphorylated substrate.

  • Wash the plate to remove unbound antibody.

  • Add the appropriate detection reagent and measure the signal (absorbance or fluorescence).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based TNF-α Release Assay

This assay measures the ability of the compound to inhibit the production of TNF-α in a cellular context, which is a downstream effect of p38 MAP kinase activation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • A known p38 inhibitor (e.g., SB 203580) as a positive control

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density.

  • Pre-treat the cells with various concentrations of this compound or control compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

  • Incubate the cells for a specified period (e.g., 4-6 hours).

  • Centrifuge the plate to pellet the cells and collect the culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for characterizing a potential enzyme inhibitor.

experimental_workflow Compound 3-[(Cyclopropylcarbonyl) amino]benzoic acid InVitroAssay In Vitro Kinase Assay (e.g., p38α) Compound->InVitroAssay CellBasedAssay Cell-Based Assay (e.g., TNF-α Release) Compound->CellBasedAssay IC50_Determination_IV Determine IC50 InVitroAssay->IC50_Determination_IV IC50_Determination_CB Determine IC50 CellBasedAssay->IC50_Determination_CB MechanismOfAction Mechanism of Action Studies (e.g., Kinetics, Allosteric Binding) IC50_Determination_IV->MechanismOfAction Selectivity Selectivity Profiling (against other kinases) IC50_Determination_IV->Selectivity InVivo In Vivo Efficacy Models (e.g., Animal models of inflammation) IC50_Determination_CB->InVivo MechanismOfAction->InVivo Selectivity->InVivo LeadOptimization Lead Optimization InVivo->LeadOptimization

Inhibitor Characterization Workflow

Other Potential Targets

While p38 MAP kinase is a highly probable target, it is worth noting that aminobenzoic acid derivatives have also been reported as inhibitors of other enzyme classes, including:

  • Cholinesterases: Several para-aminobenzoic acid derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in neurotransmission.[5]

  • Carbonic Anhydrases: Some aminobenzoic acid derivatives have been evaluated as inhibitors of human carbonic anhydrases.

Further screening against a panel of enzymes would be necessary to fully elucidate the selectivity profile of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors. Based on its structural characteristics and the extensive literature on related compounds, p38 MAP kinase stands out as a primary potential target. The protocols and information provided herein offer a solid foundation for researchers to investigate the inhibitory activity of this compound and to explore its therapeutic potential in inflammatory diseases.

References

Application Note & Protocol: Quantitative Analysis of 3-[(Cyclopropylcarbonyl)amino]benzoic acid using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-[(Cyclopropylcarbonyl)amino]benzoic acid is a small molecule of interest in pharmaceutical research and development. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for such bioanalysis due to its high selectivity and sensitivity.[1][2] This document provides a comprehensive protocol for the determination of this compound in plasma, based on established principles for the analysis of small molecule carboxylic acids and amines.[3][4]

Physicochemical Properties (Predicted) A fundamental understanding of the analyte's chemical properties is essential for developing a robust analytical method.[3]

PropertyEstimated Value/CharacteristicImplication for Analysis
Molecular Weight~205.2 g/mol Suitable for standard ESI-MS.
Polarity (LogP)Moderately hydrophobicAmenable to reversed-phase chromatography and liquid-liquid or solid-phase extraction.[3]
pKa (Carboxylic Acid)~4-5The molecule will be ionized (negatively charged) at neutral or basic pH.
pKa (Amide)Not readily ionizableThe carboxylic acid group will be the primary site for ionization in negative mode ESI.

Experimental Protocols

1. Sample Preparation: Protein Precipitation Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[5]

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled version of the analyte)

    • Human plasma (or other biological matrix)

  • Procedure:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile (precipitating agent).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[6]

    • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[6]

    • Vortex briefly and centrifuge again to pellet any remaining particulates.

    • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions Reversed-phase chromatography is a suitable technique for retaining and separating moderately hydrophobic compounds like the target analyte.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See table below

LC Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

3. Mass Spectrometry (MS/MS) Conditions Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 500°C
Capillary Voltage -3500 V
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 150 L/hr
Collision Gas Argon

MRM Transitions (Hypothetical): The exact mass transitions need to be determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer. The following are predicted transitions based on the structure.

AnalytePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (eV)
This compoundm/z 204.1To be determinedTo be determined
Internal Standard (IS)Dependent on ISTo be determinedTo be determined

Note: The product ion will likely result from the fragmentation of the cyclopropylcarbonyl or benzoic acid moiety. Optimization of collision energy is crucial for maximizing signal intensity.

Data Presentation

Table 1: Quantitative Performance Characteristics (Hypothetical) A validated method should meet certain performance criteria. The following table illustrates typical data that would be generated during method validation.

ParameterResultAcceptance Criteria
Linearity Range 1 - 1000 ng/mLr² ≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLS/N ≥ 10, Accuracy ±20%, Precision ≤20%
Intra-day Precision (%CV) < 10%≤ 15%
Inter-day Precision (%CV) < 12%≤ 15%
Accuracy (% Bias) -5% to +8%Within ±15%
Matrix Effect 95% - 105%Within 85-115%
Recovery > 85%Consistent and reproducible

Visualizations

G LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precip Add Acetonitrile (300 µL) Vortex add_is->precip centrifuge1 Centrifuge (14,000 rpm) precip->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 final_sample Transfer to Autosampler Vial centrifuge2->final_sample lc Liquid Chromatography (C18 Reversed-Phase) final_sample->lc ms Mass Spectrometry (ESI-, MRM Mode) lc->ms quant Quantification (Peak Area Ratio vs. Concentration) ms->quant report Generate Report quant->report G Logical Relationship in Tandem Mass Spectrometry parent Precursor Ion (Q1) [M-H]⁻ m/z 204.1 cid Collision-Induced Dissociation (CID) in Q2 parent->cid frag1 Product Ion 1 (Q3) (e.g., loss of cyclopropyl) cid->frag1 frag2 Product Ion 2 (Q3) (e.g., loss of CO) cid->frag2 neutral Neutral Loss

References

Application Notes and Protocols for 3-[(Cyclopropylcarbonyl)amino]benzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(Cyclopropylcarbonyl)amino]benzoic acid is a small molecule of interest in drug discovery, belonging to the broader class of benzamide derivatives. Structurally, it features a benzoic acid core, an amide linker, and a cyclopropyl moiety. This structural motif is present in a number of biologically active compounds, and its derivatives have been investigated for a variety of therapeutic applications. Notably, the benzamide scaffold is a well-established pharmacophore in the design of histone deacetylase (HDAC) inhibitors, a class of epigenetic modulators with significant potential in oncology and other therapeutic areas. These notes provide an overview of the synthesis, potential mechanism of action as an HDAC inhibitor, and relevant experimental protocols for the investigation of this compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
CAS Number 54057-68-0
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol

Synthesis

The synthesis of this compound is typically achieved through a straightforward acylation reaction between 3-aminobenzoic acid and cyclopropanecarbonyl chloride. This reaction forms the stable amide bond that characterizes the molecule.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 3-Aminobenzoic Acid C Acylation Reaction (Base, Solvent) A->C B Cyclopropanecarbonyl Chloride B->C D This compound C->D

Fig. 1: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Aminobenzoic acid

  • Cyclopropanecarbonyl chloride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-aminobenzoic acid (1.0 equivalent) in the chosen solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base such as pyridine (1.2 equivalents) to the solution and stir.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

While specific biological data for this compound is limited in publicly available literature, its structural similarity to known benzamide HDAC inhibitors suggests a similar mechanism of action. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.

HDAC inhibitors, including benzamides, typically function by chelating the zinc ion within the active site of the HDAC enzyme, thereby blocking its catalytic activity. This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes like p21. The upregulation of p21 can lead to cell cycle arrest, while the altered expression of other genes can induce apoptosis (programmed cell death).

G cluster_drug Drug Action cluster_enzyme Enzyme cluster_cellular Cellular Processes cluster_outcome Biological Outcome drug This compound (HDAC Inhibitor) hdac HDAC drug->hdac Inhibits histone Histone Acetylation (Increased) hdac->histone Deacetylates (Blocked) chromatin Chromatin Relaxation histone->chromatin gene Gene Transcription (e.g., p21) chromatin->gene arrest Cell Cycle Arrest gene->arrest apoptosis Apoptosis gene->apoptosis

Fig. 2: Proposed signaling pathway of HDAC inhibition.

Quantitative Data

CompoundTarget HDAC(s)IC₅₀ (nM)Reference
Entinostat (MS-275) HDAC1, HDAC3175 (HDAC1), 486 (HDAC3)[1]
Mocetinostat (MGCD0103) Class I HDACs150 (HDAC1), 220 (HDAC2), 160 (HDAC3)[2]
CI-994 Class I HDACs900 (HDAC1), 900 (HDAC2), 1200 (HDAC3)[2]

Experimental Protocols: HDAC Inhibition Assay

A common method to determine the inhibitory activity of a compound against HDAC enzymes is a fluorometric assay. This assay measures the fluorescence generated upon the deacetylation of a fluorogenic substrate by the HDAC enzyme.

G A Prepare Reagents (Buffer, Substrate, Inhibitor) B Add Reagents to Plate (Buffer, Inhibitor, HDAC Enzyme) A->B C Incubate (Pre-incubation) B->C D Add Fluorogenic Substrate C->D E Incubate (Reaction) D->E F Add Developer (Stops reaction, develops signal) E->F G Measure Fluorescence (Ex/Em wavelengths) F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

Fig. 3: Workflow for a fluorometric HDAC inhibition assay.
Protocol: In Vitro Fluorometric HDAC Inhibition Assay[1]

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer

  • Developer solution (containing a stop solution like Trichostatin A and a developing enzyme like trypsin)

  • This compound (test compound)

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in DMSO. Further dilute these in HDAC Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

    • Dilute the recombinant HDAC enzyme and the fluorogenic substrate in HDAC Assay Buffer according to the manufacturer's instructions.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the following in order:

      • HDAC Assay Buffer

      • Test compound at various concentrations (or DMSO for the control wells)

      • Diluted recombinant HDAC enzyme

    • Include a "no enzyme" control and a "positive inhibitor" control (e.g., Trichostatin A).

  • Pre-incubation:

    • Gently mix the contents of the plate and incubate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation:

    • Mix the plate and incubate at 37°C for 30-60 minutes.

  • Reaction Termination and Signal Development:

    • Add the Developer solution to each well. This will stop the HDAC reaction and allow the developing enzyme to cleave the deacetylated substrate, generating a fluorescent signal.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement:

    • Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC-based substrates).[1]

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a molecule of interest for drug discovery, particularly within the field of epigenetics as a potential HDAC inhibitor. The synthetic route is straightforward, and established protocols are available to assess its biological activity. While specific quantitative data for this compound is not widely published, the information provided on related compounds and general methodologies offers a solid foundation for its further investigation by researchers in academia and the pharmaceutical industry.

References

Application Notes and Protocols for the In Vivo Formulation of 3-[(Cyclopropylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of 3-[(Cyclopropylcarbonyl)amino]benzoic acid for in vivo studies. Due to its chemical structure, this compound is anticipated to have limited aqueous solubility, necessitating the use of specific formulation strategies to ensure appropriate bioavailability for preclinical research. The following sections detail recommended vehicles, formulation procedures, and relevant biological context.

Pre-formulation Considerations

A comprehensive understanding of the physicochemical properties of this compound is essential for developing a stable and effective in vivo formulation. While specific experimental data for this compound is not widely available, its structural similarity to other benzoic acid derivatives suggests low water solubility. Therefore, the formulation strategies presented below are designed to address this challenge.

Table 1: Common Excipients for In Vivo Formulation of Poorly Soluble Compounds

ExcipientRoleTypical Concentration Range (for IP Injection)Notes
Dimethyl Sulfoxide (DMSO)Solubilizing Agent< 10% (v/v)A powerful solvent for many nonpolar compounds. Should be used at the lowest effective concentration to minimize potential toxicity.[1]
Polyethylene Glycol 400 (PEG400)Co-solvent10 - 40% (v/v)A water-miscible polymer that can enhance the solubility of hydrophobic drugs.
Tween 80 (Polysorbate 80)Surfactant/Wetting Agent0.1 - 5% (v/v)Used to improve the wettability of drug particles in suspensions and can aid in solubilization.
Carboxymethylcellulose Sodium (CMC-Na)Suspending Agent0.5 - 2% (w/v)A viscosity-enhancing agent used to create uniform suspensions for oral or parenteral administration.[2]
Saline (0.9% NaCl)Vehicleq.s. to final volumeIsotonic solution commonly used as a vehicle for parenteral injections to minimize tissue irritation.[1]

Experimental Protocols

The choice of formulation—solution or suspension—will depend on the required dose and the solubility of the compound in the selected vehicle system. It is recommended to determine the solubility of this compound in various solvents and vehicle combinations prior to selecting a final formulation.

Protocol 1: Solution Formulation for Intraperitoneal (IP) Injection

This protocol is suitable for achieving a clear solution when the required dose can be dissolved in a tolerable volume of the vehicle.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound in a sterile vial.

  • Initial Solubilization: Add a minimal amount of DMSO to the vial to completely dissolve the compound. Vortex until a clear solution is obtained. The final concentration of DMSO in the formulation should be kept as low as possible, ideally below 10%.[1][2]

  • Addition of Co-solvent: Add PEG400 to the solution and vortex thoroughly to ensure miscibility. A common ratio is 10% DMSO and 40% PEG400.[2]

  • Final Dilution: Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation of the compound.

Table 2: Example of a Solution Formulation Vehicle

ComponentPercentage (v/v)
DMSO10%
PEG40040%
Sterile Saline50%
Protocol 2: Suspension Formulation for Intraperitoneal (IP) or Oral Gavage

This protocol is suitable when a solution cannot be prepared at the desired concentration. Micronized powder is preferred for better suspension stability.

Materials:

  • This compound (micronized powder preferred)

  • Carboxymethylcellulose sodium (CMC-Na), low viscosity

  • Tween 80

  • Sterile water for injection or purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding the CMC-Na powder to sterile water while stirring continuously with a magnetic stirrer until fully dissolved. To aid in wetting the drug powder, 0.1-0.5% (v/v) Tween 80 can be added to the vehicle.[2]

  • Weighing: Weigh the required amount of this compound.

  • Particle Size Reduction (if necessary): If the powder is not already micronized, gently grind it to a fine powder using a mortar and pestle.

  • Wetting the Powder: In a small beaker, create a paste by adding a small amount of the vehicle to the drug powder. This step helps to prevent clumping.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while stirring continuously. A homogenizer can be used to ensure a uniform and fine suspension.

  • Final Suspension: Stir the suspension for a sufficient time to ensure homogeneity before administration. The suspension should be stirred continuously, even during dosing, to maintain uniformity.

Table 3: Example of a Suspension Formulation Vehicle

ComponentConcentration
CMC-Na0.5% (w/v)
Tween 800.1% (v/v)
Sterile Waterq.s. to final volume

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the decision-making process and steps involved in preparing a formulation of this compound for in vivo studies.

G cluster_prep Pre-formulation cluster_formulation Formulation Strategy cluster_qc Quality Control solubility Determine Solubility in Various Solvents decision Is Compound Soluble at Required Dose? solubility->decision dose Define Required Dose for In Vivo Study dose->decision solution Prepare Solution Formulation (Protocol 1) decision->solution Yes suspension Prepare Suspension Formulation (Protocol 2) decision->suspension No visual Visual Inspection for Clarity/Homogeneity solution->visual suspension->visual stability Assess Short-term Stability visual->stability admin In Vivo Administration (e.g., IP Injection) stability->admin

References

Application Notes and Protocols for the Spectroscopic Analysis of Cyclopropylcarbonylamino Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclopropylcarbonylamino benzoic acid derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The rigid, strained cyclopropyl ring, coupled with the aromatic benzoic acid core and the amide linker, imparts unique conformational constraints and electronic properties. Accurate structural elucidation and characterization of these molecules are paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. This document provides a comprehensive guide to the spectroscopic analysis of these derivatives, using 4-(cyclopropanecarboxamido)benzoic acid as a representative example. The protocols and data presented herein are intended to serve as a practical resource for researchers engaged in the synthesis and analysis of this compound class.

Spectroscopic Characterization of 4-(cyclopropanecarboxamido)benzoic acid

The structural confirmation of 4-(cyclopropanecarboxamido)benzoic acid is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique provides complementary information to build a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(cyclopropanecarboxamido)benzoic acid, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.65br s1H-COOH
10.40s1H-NH-
7.90d2HAr-H (ortho to -COOH)
7.70d2HAr-H (ortho to -NHCO-)
1.75m1HCyclopropyl -CH-
0.85m4HCyclopropyl -CH₂-

¹³C NMR Spectroscopy Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
172.5-C =O (amide)
167.0-C =O (acid)
143.0Ar-C (C-NH)
130.5Ar-CH (ortho to -COOH)
125.0Ar-C (C-COOH)
118.5Ar-CH (ortho to -NHCO-)
14.0Cyclopropyl -CH-
7.5Cyclopropyl -CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid dimer)
3310StrongN-H stretch (amide)
1685StrongC=O stretch (carboxylic acid)
1660StrongC=O stretch (Amide I)
1605, 1530MediumC=C stretch (aromatic ring)
1540MediumN-H bend (Amide II)
1290StrongC-O stretch (carboxylic acid)
850StrongC-H bend (para-substituted aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Electron Ionization Mass Spectrometry (EI-MS) Data

m/zRelative Intensity (%)Proposed Fragment
20580[M]⁺ (Molecular Ion)
18830[M - OH]⁺
16025[M - COOH]⁺
137100[H₂N-C₆H₄-COOH]⁺
12095[H₂N-C₆H₄-CO]⁺
9260[C₆H₄NH₂]⁺
6990[C₃H₅CO]⁺
4175[C₃H₅]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the conjugated systems.

UV-Vis Absorption Data

Solventλmax (nm)
Ethanol286

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 4-(cyclopropanecarboxamido)benzoic acid are provided below.

Synthesis of 4-(cyclopropanecarboxamido)benzoic acid
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-aminobenzoic acid (1.37 g, 10 mmol) in 30 mL of anhydrous tetrahydrofuran (THF) and 5 mL of pyridine.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. To this, add cyclopropanecarbonyl chloride (1.05 g, 10 mmol) dropwise with constant stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup: Remove the solvent under reduced pressure. Add 50 mL of 1 M HCl to the residue and stir for 15 minutes.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 60 °C.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4-(cyclopropanecarboxamido)benzoic acid as a white solid.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer at room temperature.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after dissolving in a suitable solvent for techniques like electrospray ionization (ESI).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL. Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution.

  • Data Acquisition: Record the UV-Vis spectrum from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of cyclopropylcarbonylamino benzoic acid derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how different spectroscopic data points correlate to specific structural features of 4-(cyclopropanecarboxamido)benzoic acid.

Data_Structure_Correlation cluster_structure Molecular Structure: 4-(cyclopropanecarboxamido)benzoic acid cluster_data Spectroscopic Data Structure Benzoic Acid Core Amide Linker Cyclopropyl Group NMR_Data NMR - Ar-H signals - COOH proton - Cyclopropyl signals Structure:f0->NMR_Data Structure:f1->NMR_Data Structure:f2->NMR_Data IR_Data IR - O-H stretch (acid) - N-H stretch - C=O stretches Structure:f0->IR_Data Structure:f1->IR_Data MS_Data MS - Molecular Ion (m/z 205) - Fragments [M-COOH]+ - Fragments [C3H5CO]+ Structure:f0->MS_Data Structure:f2->MS_Data

Caption: Correlation of spectroscopic data to molecular fragments.

Troubleshooting & Optimization

troubleshooting 3-[(Cyclopropylcarbonyl)amino]benzoic acid synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of 3-[(Cyclopropylcarbonyl)amino]benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the N-acylation of 3-aminobenzoic acid with cyclopropanecarbonyl chloride. This reaction is a type of Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride in the presence of a base.[1][2] The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.

Q2: My reaction yield is very low. What are the potential causes?

A2: Low yields in this synthesis are typically traced back to a few key issues:

  • Hydrolysis of Cyclopropanecarbonyl Chloride: Cyclopropanecarbonyl chloride is highly reactive and moisture-sensitive, reacting violently with water.[3][4] Any moisture in the reaction setup (e.g., wet solvent, glassware, or atmosphere) will convert the acyl chloride to the unreactive cyclopropanecarboxylic acid, thereby reducing the yield.

  • Inadequate Base: The reaction produces one equivalent of HCl, which will react with the starting amine (3-aminobenzoic acid) to form its non-nucleophilic ammonium salt.[5] If an insufficient amount of base is used, the amine will be consumed in this acid-base reaction, halting the desired acylation.

  • Poor Reagent Quality: Ensure the cyclopropanecarbonyl chloride is of high purity (≥98%) and has not degraded during storage.[4]

  • Suboptimal Reaction Temperature: The reaction is exothermic. Running the reaction at a very low temperature may slow it down significantly, while excessively high temperatures can promote side reactions. A common approach is to add the acyl chloride at a low temperature (e.g., 0 °C) and then allow the reaction to proceed at room temperature.[6]

Q3: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are the likely side products?

A3: Besides unreacted starting materials, the primary side products are:

  • Cyclopropanecarboxylic acid: This forms from the hydrolysis of cyclopropanecarbonyl chloride by adventitious water.[7]

  • Bis-acylated product (Di-acylation): It is possible, though generally less common with this substrate, for the carboxylate of 3-aminobenzoic acid to react with the acyl chloride to form a mixed anhydride, which could lead to other byproducts. More likely is the potential for acylation at both the amine and another site if reaction conditions are harsh, although this is sterically hindered.

  • Unidentified polar impurities: These can arise from the degradation of starting materials or products under the reaction conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Moisture Contamination: Hydrolysis of cyclopropanecarbonyl chloride.[4]- Dry all glassware in an oven before use. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Insufficient Base: Protonation of 3-aminobenzoic acid.[5]- Use at least 2 equivalents of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH).
3. Poor Reagent Quality: Degraded cyclopropanecarbonyl chloride.- Use a fresh bottle of the reagent or purify it by distillation before use.
Presence of a Major Side Product with Rf Similar to Starting Amine The side product is likely the HCl salt of 3-aminobenzoic acid.- Ensure sufficient base is present throughout the reaction. - During workup, neutralize the reaction mixture to convert the salt back to the free amine.
Formation of a Carboxylic Acid Side Product (Cyclopropanecarboxylic acid) Hydrolysis of the acyl chloride.[7]- Rigorously exclude water from the reaction (see "Moisture Contamination" above).
Difficulty in Product Purification Product and impurities have similar polarities.- Utilize silica gel column chromatography with a gradient elution, for example, starting with a non-polar solvent system and gradually increasing polarity (e.g., a gradient of methanol in dichloromethane).[7] - Consider recrystallization from a suitable solvent system (e.g., ethanol/water).[8]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is based on the principles of the Schotten-Baumann reaction.

Materials:

  • 3-Aminobenzoic acid

  • Cyclopropanecarbonyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-aminobenzoic acid (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization as needed.

Visualizations

Synthesis Pathway and Key Side Reaction

cluster_main Main Synthesis Pathway cluster_side Major Side Reaction A 3-Aminobenzoic Acid C This compound A->C Acylation E HCl B Cyclopropanecarbonyl Chloride B->C I Cyclopropanecarboxylic Acid D Base (e.g., Et3N) F Base-HCl Salt D->F Neutralization E->F G Cyclopropanecarbonyl Chloride G->I Hydrolysis H H2O (Moisture) H->I

Caption: Main synthesis pathway and the primary hydrolysis side reaction.

Troubleshooting Workflow

start Low Yield or Impure Product check_moisture Check for Moisture Contamination (Solvents, Glassware, Atmosphere) start->check_moisture check_base Verify Base Stoichiometry (>= 2 equivalents) check_moisture->check_base No action_dry Action: Use Anhydrous Conditions, Inert Atmosphere check_moisture->action_dry Yes check_reagent Assess Acyl Chloride Quality (Fresh/Pure) check_base->check_reagent Yes action_base Action: Increase Base Amount check_base->action_base No action_reagent Action: Use Fresh/Purified Reagent check_reagent->action_reagent No end Improved Synthesis check_reagent->end Yes action_dry->end action_base->end action_reagent->end

References

Technical Support Center: Optimizing the Synthesis of 3-[(Cyclopropylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of 3-[(Cyclopropylcarbonyl)amino]benzoic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction yield of this compound is consistently low. What are the potential causes?

Low yields in this amide coupling reaction can stem from several factors:

  • Incomplete activation of 3-aminobenzoic acid: The carboxylic acid group of 3-aminobenzoic acid needs to be activated to react with the cyclopropylamine. Insufficient coupling reagent or suboptimal reaction conditions can lead to poor activation.[1]

  • Side reactions: The primary competing reaction is the self-polymerization of 3-aminobenzoic acid, where the amino group of one molecule reacts with the activated carboxyl group of another.[2]

  • Hydrolysis of activated intermediates: The presence of moisture in the reaction can hydrolyze the activated carboxylic acid, preventing the desired amide bond formation. Therefore, using anhydrous solvents and reagents is crucial.[1]

  • Suboptimal reaction conditions: Factors such as incorrect temperature, solvent, or choice of base can significantly hinder the reaction's progress.[1]

Q2: What are the recommended coupling reagents for this synthesis, and how do I choose the best one?

Several modern coupling reagents are suitable for this reaction. The optimal choice may depend on the scale of your reaction and the desired reaction time.

  • Uronium/Aminium-based reagents (e.g., HATU, HBTU): These are highly efficient and lead to rapid reaction times.[2] They are a good choice for achieving high yields, especially for challenging couplings.

  • Carbodiimides (e.g., EDC, DCC): Often used with additives like HOBt or OxymaPure, these are cost-effective and robust options.[2] EDC is generally preferred for solution-phase synthesis due to the water-solubility of its urea byproduct, which simplifies purification.

  • Phosphonium-based reagents (e.g., PyBOP): These reagents are also very effective and can minimize certain side reactions.[2]

Q3: What is the role of a base in this reaction, and which one should I use?

A non-nucleophilic organic base is essential to deprotonate the carboxylic acid, facilitating its activation by the coupling reagent, and to neutralize any acidic byproducts generated during the reaction.

  • Diisopropylethylamine (DIPEA): This is a common choice due to its steric bulk, which minimizes nucleophilic side reactions.[2]

  • Triethylamine (TEA) or N-methylmorpholine (NMM): These are also suitable alternatives.[2]

Typically, 2-3 equivalents of the base are used.

Q4: How can I minimize the self-polymerization of 3-aminobenzoic acid?

Self-polymerization is a significant side reaction that can be minimized by controlling the reaction conditions:

  • Order of Addition: Pre-activate the 3-aminobenzoic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid. This ensures the activated species is readily available to react with the desired amine.[2]

  • Slow Addition: Adding the cyclopropanecarbonyl chloride or a pre-activated solution of cyclopropanecarboxylic acid dropwise to the 3-aminobenzoic acid solution can help maintain a low concentration of the reactive species and favor the desired reaction.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help control the rate of competing side reactions.[2]

Q5: What are the best practices for purifying the final product?

The most common method for purifying this compound is recrystallization.

  • Solvent Selection: A suitable solvent system for recrystallization is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing benzoic acid derivatives include water, ethanol, or mixtures of organic solvents like ethyl acetate and hexanes.[3][4]

  • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, they can be removed by adding activated charcoal and performing a hot gravity filtration.[4][5] Allow the filtrate to cool slowly to form pure crystals, which can then be collected by vacuum filtration.[3][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete activation of the carboxylic acid.2. Poor nucleophilicity of the amine.3. Hydrolysis of the activated ester by moisture.4. Self-polymerization of the starting material.1. Increase the equivalents of the coupling reagent (1.1-1.5 eq).2. Increase reaction time and/or temperature. Consider a more potent coupling reagent like HATU.3. Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.4. Pre-activate the carboxylic acid before adding the amine.[2]
Presence of a Major Byproduct Corresponding to Self-Coupling The amino group of one molecule of 3-aminobenzoic acid is reacting with the activated carboxyl group of another.1. Lower the reaction temperature (start at 0 °C).2. Add the cyclopropanecarbonyl chloride or activated cyclopropanecarboxylic acid solution slowly to the reaction mixture.3. Ensure efficient stirring to avoid localized high concentrations of reactants.
Difficulty in Product Isolation/Purification 1. Product is too soluble in the workup solvent.2. Oily product instead of solid.3. Impurities co-crystallize with the product.1. Use a different extraction solvent.2. Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification.3. Optimize the recrystallization solvent system. A solvent pair (e.g., ethyl acetate/hexanes) may be necessary.

Experimental Protocols

Protocol 1: Amide Coupling using Cyclopropanecarbonyl Chloride
  • Dissolve 3-aminobenzoic acid (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.0 - 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated aqueous NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Protocol 2: Amide Coupling using Cyclopropanecarboxylic Acid and a Coupling Reagent (HATU)
  • To a solution of 3-aminobenzoic acid (1.0 eq) in anhydrous Dimethylformamide (DMF), add Diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.[2]

  • Add cyclopropanecarboxylic acid (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: General Influence of Reaction Parameters on Amide Coupling Yield

ParameterCondition ACondition BExpected OutcomeRationale
Coupling Reagent EDC/HOBtHATUHigher yield and faster reaction with HATU.HATU is a more powerful activating agent, especially for less reactive substrates.[2]
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)Reduced side reactions with DIPEA.DIPEA's steric hindrance minimizes its potential for acting as a nucleophile.[2]
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Better solubility of starting materials in DMF.Improved solubility can lead to a more homogeneous reaction and higher conversion.
Temperature Room Temperature0 °C to Room TemperatureMinimized side reactions (e.g., self-polymerization).Lower temperatures can help control the rate of competing side reactions.[2]
Order of Addition All reagents mixed at oncePre-activation of carboxylic acidHigher yield of the desired product.Pre-activation ensures the activated carboxylic acid is readily available for the desired amine, reducing self-polymerization.[2]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction_setup Reaction Setup cluster_workup Workup cluster_purification Purification dissolve Dissolve 3-aminobenzoic acid and base in anhydrous solvent cool Cool to 0 °C dissolve->cool add_reagent Add cyclopropanecarbonyl chloride or (cyclopropanecarboxylic acid + coupling reagent) cool->add_reagent react Stir at RT and monitor (TLC/LC-MS) add_reagent->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry recrystallize Recrystallize crude product dry->recrystallize isolate Isolate pure product recrystallize->isolate

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Reaction Yield cluster_incomplete Potential Causes for Incomplete Reaction cluster_side_reactions Potential Side Reactions start Low Yield Observed check_sm Starting materials consumed? start->check_sm sm_present Incomplete Reaction check_sm->sm_present No sm_absent Side reactions or degradation? check_sm->sm_absent Yes cause1 Insufficient coupling reagent sm_present->cause1 cause2 Reaction time too short sm_present->cause2 cause3 Low temperature sm_present->cause3 side1 Self-polymerization sm_absent->side1 side2 Hydrolysis of activated intermediate sm_absent->side2

Caption: A logical decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of 3-[(Cyclopropylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-[(Cyclopropylcarbonyl)amino]benzoic acid. The information is presented in a user-friendly question-and-answer format to directly address common experimental issues.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization The compound is significantly soluble in the cold solvent.- Ensure the solution is thoroughly cooled, preferably in an ice bath, before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Concentrate the mother liquor to obtain a second, potentially less pure, crop of crystals.
Premature crystallization occurred during hot filtration.- Preheat the filtration apparatus (e.g., funnel, filter paper, and receiving flask) with hot solvent before filtering the hot solution.
Oily Product Instead of Crystals The compound may have a low melting point or be impure.- Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent (anti-solvent) to induce precipitation.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Use a seed crystal from a previous successful crystallization.
Discolored (e.g., Yellow or Brown) Crystals Presence of colored impurities or oxidation products.- During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities.[1] - Conduct the purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
Incomplete Dissolution in Hot Solvent Insufficient solvent was used.- Add more hot solvent in small portions until the solid dissolves completely.
The chosen solvent is inappropriate.- If the compound remains insoluble even with excess solvent, a different solvent or a co-solvent system may be necessary.
Presence of insoluble impurities.- If a large portion of the compound has dissolved but some solid remains, perform a hot filtration to remove the insoluble material before cooling.
No Crystal Formation Upon Cooling The solution is supersaturated.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound.
Too much solvent was used.- Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities typically arise from the starting materials and potential side reactions. These may include unreacted 3-aminobenzoic acid, residual acylating agent (e.g., cyclopropanecarbonyl chloride or its corresponding acid), and potentially di-acylated byproducts, though the latter is less common under standard conditions.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or cold temperatures. For N-acylated aminobenzoic acids, suitable solvents to screen include ethanol, methanol, ethyl acetate, and water, or mixtures of these.[1] A co-solvent system, such as ethanol/water or dichloromethane/methanol, can also be effective.[2]

Q3: My purified this compound shows a broad melting point range. What does this indicate?

A3: A broad melting point range is a common indicator of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps, such as another recrystallization or column chromatography, may be necessary.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of aminobenzoic acid derivatives and separating them from related impurities.[3] Thin-Layer Chromatography (TLC) provides a rapid and convenient way to monitor the progress of the purification.[1] Additionally, a sharp melting point is a good qualitative indicator of purity.

Q5: When should I consider using column chromatography for purification?

A5: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to the target compound or when a very high degree of purity is required.[1]

Experimental Protocols

General Recrystallization Protocol

This protocol provides a general methodology for the recrystallization of this compound. The optimal solvent and volumes should be determined experimentally.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat the mixture with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: For N-acylated aminobenzoic acids, silica gel is a common stationary phase. The eluent system can be optimized using TLC, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane/ethyl acetate gradient).

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the solvent system, gradually increasing the polarity. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]

Data Presentation

Qualitative Solubility Guide

The following table provides a qualitative guide for selecting a suitable solvent for the purification of this compound, based on the properties of similar N-acylated aminobenzoic acids. "Good" indicates high solubility, while "Poor" indicates low solubility.

Solvent Polarity Solubility (Cold) Solubility (Hot) Notes
WaterHighPoorModerateMay require a co-solvent like ethanol.[1]
EthanolPolarModerateGoodGood general-purpose solvent for recrystallization.[1]
MethanolPolarModerateGoodSimilar to ethanol; often effective.
Ethyl AcetateIntermediatePoor-ModerateGoodA common choice for compounds of intermediate polarity.
DichloromethaneIntermediateGoodGoodMay be more suitable as a solvent for chromatography or in a co-solvent system for recrystallization.[2]
Hexane/HeptaneNon-polarPoorPoorCan be used as an anti-solvent in a co-solvent recrystallization.[1]

Visualizations

experimental_workflow crude Crude Product dissolution Dissolution in Hot Solvent crude->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Crystallization (Cooling) dissolution->crystallization No Insoluble Impurities hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration pure_product Pure Product vacuum_filtration->pure_product troubleshooting_logic start Purification Attempt check_purity Assess Purity (TLC, Melting Point) start->check_purity is_pure Is Product Pure? check_purity->is_pure success Pure Product is_pure->success Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No low_yield Low Yield? troubleshoot->low_yield discolored Discolored? troubleshoot->discolored oily Oily Product? troubleshoot->oily

References

stability issues of 3-[(Cyclopropylcarbonyl)amino]benzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-[(Cyclopropylcarbonyl)amino]benzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered when working with this compound in solution.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common stability-related observations during your experiments.

Issue 1: Unexpected precipitation or cloudiness of the solution.

  • Question: My solution of this compound, which was initially clear, has become cloudy or formed a precipitate. What could be the cause?

  • Answer: This can be due to several factors:

    • Low Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent. 3-Aminobenzoic acid, a related structure, has limited solubility in water.[1]

    • pH Shift: The solubility of benzoic acid derivatives is often pH-dependent. A shift in the pH of your solution could cause the compound to precipitate.

    • Degradation: A degradant product that is less soluble than the parent compound may have formed and precipitated out of the solution.

    • Temperature Effects: Solubility can be significantly affected by temperature. A decrease in temperature could lead to precipitation.

    Troubleshooting Steps:

    • Verify the concentration and compare it with known solubility data for the solvent system.

    • Measure the pH of the solution and adjust if necessary.

    • Analyze the precipitate using techniques like HPLC or LC-MS to determine if it is the parent compound or a degradant.

    • Consider if the solution has been exposed to significant temperature fluctuations.

Issue 2: Solution has changed color.

  • Question: The solution of this compound has developed a color over time. What does this indicate?

  • Answer: Color change is often an indication of chemical degradation. Potential causes include:

    • Oxidation: The aminobenzoic acid moiety can be susceptible to oxidation, which can lead to the formation of colored byproducts. Forced degradation studies on similar compounds often include oxidative stress conditions.[2][3]

    • Photodegradation: Exposure to light, especially UV light, can induce degradation and the formation of colored impurities. Photolysis is a recommended condition for forced degradation studies.[2][4]

    Troubleshooting Steps:

    • Protect the solution from light by using amber vials or storing it in the dark.

    • If not already done, prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Analyze the solution by UV-Vis spectrophotometry and chromatography to identify the colored species.

Issue 3: Loss of potency or inconsistent analytical results.

  • Question: I am observing a decrease in the concentration of this compound over time, or my analytical results are not reproducible. Why is this happening?

  • Answer: This strongly suggests that the compound is degrading in your solution. The primary suspect for this molecule would be the hydrolysis of the amide bond.

    • Hydrolysis: The amide linkage is susceptible to cleavage under both acidic and basic conditions, which would break the molecule into 3-aminobenzoic acid and cyclopropanecarboxylic acid.[2][5] Studies on other molecules containing a cyclopropyl amine moiety have shown hydrolytic degradation at high pH.[6]

    Troubleshooting Steps:

    • Control the pH of your solution. Buffering the solution to a neutral or slightly acidic pH may improve stability.

    • Perform a forced degradation study to understand the degradation profile of the compound under various stress conditions (acid, base, peroxide, heat, light).[2][3]

    • Use a validated stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solutions of this compound?

A1: While specific stability data for this compound is not publicly available, based on its structure, it is recommended to store solutions in tightly sealed containers, protected from light, and at refrigerated temperatures (2-8 °C) to minimize potential degradation. For long-term storage, freezing the solution may be an option, but freeze-thaw stability should be evaluated.

Q2: What are the likely degradation products of this compound?

A2: The most probable degradation pathway is the hydrolysis of the amide bond, which would yield 3-aminobenzoic acid and cyclopropanecarboxylic acid. Other potential degradation products could arise from the oxidation of the amino group or the aromatic ring.

Q3: How can I develop a stability-indicating method for this compound?

A3: A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradants. The development process involves:

  • Performing forced degradation studies to generate the degradation products.[2][3]

  • Using a chromatographic technique, such as reverse-phase HPLC with UV detection, to separate the parent compound from all generated degradation products.

  • Validating the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[7][8]

Q4: In which solvents is this compound likely to be most stable?

A4: Aprotic organic solvents are generally preferred over aqueous solutions to prevent hydrolysis. If an aqueous solution is necessary, the pH should be carefully controlled. It is advisable to perform preliminary stability studies in a few selected solvent systems to determine the optimal conditions for your application.

Quantitative Data Summary

The following table summarizes typical stress conditions used in forced degradation studies for pharmaceutical compounds, which can be applied to investigate the stability of this compound.[2][4]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl or H₂SO₄; Room temperature or elevated (e.g., 80°C)Amide bond cleavage
Base Hydrolysis 0.1 M - 1 M NaOH or KOH; Room temperature or elevated (e.g., 80°C)Amide bond cleavage
Oxidation 3% - 30% H₂O₂; Room temperatureOxidation of the amino group
Thermal Degradation Dry heat (e.g., >50°C)Various thermal breakdowns
Photostability Exposure to UV and visible light (ICH Q1B guidelines)Photolytic degradation

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ (to achieve a final concentration of 3%). Keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified duration. Also, reflux the stock solution for a set time.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Dilute the sample to a suitable concentration for analysis.

    • Analyze the samples by a suitable analytical method, typically reverse-phase HPLC with a photodiode array (PDA) detector. The PDA detector will help in assessing peak purity.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage degradation of the parent compound.

    • Assess the peak purity of the parent peak to ensure no co-eluting degradants.

Visualizations

Troubleshooting_Workflow start Stability Issue Observed (e.g., Precipitation, Color Change, Loss of Potency) check_solubility Check Solubility & Concentration start->check_solubility check_pH Measure and Adjust pH check_solubility->check_pH Solubility OK reformulate Reformulate or Adjust Storage Conditions check_solubility->reformulate Exceeds Limit check_light Assess Light Exposure check_pH->check_light pH Stable check_pH->reformulate pH Shifted check_temp Evaluate Temperature Conditions check_light->check_temp Protected from Light check_light->reformulate Exposed to Light analyze_sample Analyze Sample (HPLC, LC-MS) check_temp->analyze_sample Temp. Stable check_temp->reformulate Temp. Fluctuations forced_degradation Conduct Forced Degradation Study analyze_sample->forced_degradation Degradation Confirmed forced_degradation->reformulate end_node Issue Resolved reformulate->end_node

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway parent This compound hydrolysis_conditions Acid or Base (Hydrolysis) parent->hydrolysis_conditions product1 3-Aminobenzoic acid hydrolysis_conditions->product1 yields product2 Cyclopropanecarboxylic acid hydrolysis_conditions->product2 yields

Caption: Hypothetical hydrolytic degradation pathway.

References

Technical Support Center: Synthesis of 3-[(Cyclopropylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[(Cyclopropylcarbonyl)amino]benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and efficient method for the synthesis of this compound is the Schotten-Baumann reaction. This reaction involves the acylation of 3-aminobenzoic acid with cyclopropanecarbonyl chloride in the presence of a base.[1][2] The base neutralizes the hydrochloric acid byproduct generated during the reaction and facilitates the nucleophilic attack of the amine on the acyl chloride.[1][3][4][5][6]

Q2: What are the potential impurities I might encounter during this synthesis?

A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as starting material-related, reaction byproducts, and degradation products.

  • Unreacted Starting Materials: 3-Aminobenzoic acid and cyclopropanecarbonyl chloride may remain if the reaction does not go to completion.

  • Hydrolysis of Acyl Chloride: Cyclopropanecarbonyl chloride can react with water present in the reaction mixture to form cyclopropanecarboxylic acid.

  • Diacylation Product: Although less common for the less nucleophilic carboxylic acid, under certain conditions, a second molecule of cyclopropanecarbonyl chloride could react with the carboxylate group of either the starting material or the product to form an anhydride-type impurity. Careful control of pH is crucial to minimize this.[6]

  • Dimerization/Oligomerization: Impurities from the self-condensation of starting materials or products are possible, though typically minor with this synthetic route.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[2] A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation between the starting materials (3-aminobenzoic acid and cyclopropanecarbonyl chloride), the desired product, and any potential byproducts. The spots can be visualized under UV light. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the recommended purification methods for the final product?

A4: The primary purification method for this compound is recrystallization.[1][2] A common solvent system for recrystallization is an ethanol/water mixture.[1][2] Column chromatography using silica gel can also be employed for purification if significant impurities are present.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Ensure the reaction is stirred vigorously to facilitate mixing of the biphasic system (if applicable).- Extend the reaction time and monitor by TLC until the starting material is consumed.- Check the quality of the cyclopropanecarbonyl chloride; it can degrade upon exposure to moisture. Use freshly opened or distilled reagent.
Loss of product during workup.- Ensure the pH is adjusted correctly during acidification to precipitate the product fully.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize recovery.[1]
Presence of Unreacted 3-Aminobenzoic Acid Insufficient acylating agent.- Use a slight excess (e.g., 1.1 equivalents) of cyclopropanecarbonyl chloride.[1]
Poor reactivity of the amine.- Ensure the basic conditions are sufficient to deprotonate the amino group and enhance its nucleophilicity.
Presence of Cyclopropanecarboxylic Acid Impurity Hydrolysis of cyclopropanecarbonyl chloride.- Use anhydrous solvents and ensure all glassware is thoroughly dried before use.- Add the cyclopropanecarbonyl chloride slowly to the reaction mixture at a low temperature (0-5 °C) to minimize its reaction with water.[1]
Product is an oil or fails to crystallize Presence of impurities.- Attempt to purify a small sample by column chromatography to isolate the pure product, which may then serve as a seed crystal for the bulk material.- Wash the crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold water or a non-polar solvent).
Broad or multiple peaks in HPLC analysis Presence of multiple impurities or isomers.- Optimize the HPLC method to achieve better separation. This may involve changing the mobile phase composition, gradient, or column type.- Use reference standards for the expected impurities to confirm their identity.
Unexpected signals in NMR spectrum Presence of residual solvent or impurities.- Ensure the product is thoroughly dried under vacuum to remove residual solvents.- Compare the spectrum with the expected chemical shifts for the product and potential impurities. The presence of signals corresponding to cyclopropanecarboxylic acid or unreacted 3-aminobenzoic acid can indicate their presence.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol is a generalized procedure based on standard Schotten-Baumann reaction conditions.[1][2]

Materials:

  • 3-Aminobenzoic acid

  • Cyclopropanecarbonyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at room temperature until all the solid dissolves.

  • Reaction Setup: Cool the flask in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours, monitoring the reaction progress by TLC.

  • Workup - Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the product should form.[1]

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).[1]

  • Workup - Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[1]

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a solid.[1][2]

Characterization:

The final product should be characterized to confirm its identity and purity using techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (amide C=O, N-H, and carboxylic acid O-H).

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Impurity Profile Summary

Impurity Name Chemical Structure Typical Source Analytical Detection
3-Aminobenzoic acidC₇H₇NO₂Unreacted starting materialHPLC, TLC, ¹H NMR
Cyclopropanecarbonyl chlorideC₄H₅ClOUnreacted starting materialGC-MS (as it is highly reactive)
Cyclopropanecarboxylic acidC₄H₆O₂Hydrolysis of cyclopropanecarbonyl chlorideHPLC, ¹H NMR
Diacylation byproductC₁₈H₁₇NO₄Reaction of cyclopropanecarbonyl chloride with the carboxylate groupHPLC-MS, ¹H NMR

Troubleshooting Logic Diagram

Troubleshooting_Impurity_Issues cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Guide cluster_solutions Corrective Actions start Start Synthesis reaction Schotten-Baumann Reaction start->reaction workup Workup & Purification reaction->workup product Final Product Analysis workup->product impure_product Impure Product Detected (HPLC/NMR) product->impure_product unreacted_sm Unreacted Starting Material (3-Aminobenzoic Acid) impure_product->unreacted_sm hydrolysis_product Hydrolysis Product (Cyclopropanecarboxylic Acid) impure_product->hydrolysis_product side_reaction Side-Reaction Product (e.g., Diacylation) impure_product->side_reaction repurify Re-purify Product: - Recrystallization - Column Chromatography impure_product->repurify optimize_reaction Optimize Reaction: - Increase reaction time - Use slight excess of acyl chloride - Ensure adequate mixing unreacted_sm->optimize_reaction improve_workup Improve Workup: - Use anhydrous solvents - Control temperature during addition - Optimize pH for precipitation hydrolysis_product->improve_workup adjust_ph Adjust & Control pH: - Maintain optimal pH to prevent side reactions side_reaction->adjust_ph optimize_reaction->reaction improve_workup->workup adjust_ph->reaction repurify->product

Caption: Troubleshooting workflow for identifying and resolving common impurity issues in the synthesis of this compound.

References

improving the solubility of 3-[(Cyclopropylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[(Cyclopropylcarbonyl)amino]benzoic acid. The focus is on addressing and overcoming common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows very poor solubility in aqueous solutions. Is this expected?

A: Yes, this is expected. The molecule contains a benzoic acid moiety and several hydrophobic groups (cyclopropylcarbonyl, aromatic ring), which contribute to low aqueous solubility.[1][2][3] Like many carboxylic acids, its solubility is highly dependent on pH.[4][5][6][7] In its neutral, protonated form at acidic pH, the compound is less soluble.

Q2: How does pH affect the solubility of this compound?

A: this compound is a weak acid due to its carboxylic acid group.[4][8]

  • At low pH (acidic conditions): The carboxylic acid group is protonated (in its -COOH form). This form is uncharged and significantly less soluble in water.[4][7]

  • At high pH (basic conditions): The carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻). This ionized form is much more polar and exhibits significantly higher aqueous solubility due to favorable ion-dipole interactions with water.[6][7]

The transition between these states is governed by the compound's pKa value. The solubility will increase dramatically as the pH rises above the pKa.[5][9]

Q3: What are the primary strategies for improving the solubility of this compound?

A: The most common and effective strategies for a carboxylic acid-containing compound like this are:

  • pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid and form a soluble salt.[8][10]

  • Co-solvency: Adding a water-miscible organic solvent (a co-solvent) to the aqueous medium to reduce the overall polarity of the solvent system.[4][11][12]

  • Salt Formation: Isolating the compound as a stable salt (e.g., sodium or potassium salt) before dissolution.[13][14][15][16]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior, enhancing aqueous solubility.[15][17][18][19]

  • Particle Size Reduction: Decreasing the particle size (micronization or nanonization) to increase the surface area available for dissolution.[10][15][20]

Q4: Which co-solvents are recommended for this type of molecule?

A: Common co-solvents used in pharmaceutical research that could be effective include ethanol, propylene glycol, polyethylene glycols (PEGs, e.g., PEG 400), and dimethyl sulfoxide (DMSO).[11][21] The choice depends on the specific application (e.g., in vitro assay vs. formulation for in vivo studies) and the required concentration. A systematic screening of different co-solvents and their concentrations is recommended.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
  • Cause: This is a common problem for poorly soluble compounds. The high concentration of the compound in the DMSO stock is no longer soluble when the DMSO is diluted into the aqueous buffer, causing the compound to "crash out."

  • Solutions:

    • Decrease the Final Concentration: Your target concentration may be above the compound's solubility limit in the final buffer composition. Try working with a lower final concentration.

    • Increase Co-solvent Percentage: The final percentage of DMSO in your aqueous buffer may be too low. While keeping DMSO levels minimal is often desired for biological assays, increasing the final concentration to 1-5% (if the assay permits) can help maintain solubility.

    • Adjust Buffer pH: If your buffer is acidic or neutral, the compound is likely in its least soluble form. Increasing the buffer pH (e.g., to pH 7.4 or higher) will ionize the carboxylic acid and should dramatically improve solubility.[5][6]

    • Use a Different Solubilization Strategy: Consider pre-complexing the compound with a cyclodextrin before adding it to the buffer system.

Issue 2: Solubility results are inconsistent between experiments.
  • Cause: Inconsistent solubility measurements often stem from a failure to reach thermodynamic equilibrium or from variations in experimental conditions.[9][22]

  • Solutions:

    • Ensure Equilibrium: Solubility should be determined when the solution is saturated and in equilibrium with the solid material. This typically requires agitation (shaking, stirring) at a constant temperature for a sufficient period (e.g., 24-48 hours).[4][23]

    • Control Temperature: Solubility is temperature-dependent. Ensure all experiments are conducted at a consistent, controlled temperature.[22]

    • Verify Material Purity and Form: Use a consistent, pure batch of the compound. Different batches or polymorphic forms can have different solubilities.

    • Standardize Analytical Methods: Use a validated and reproducible method (e.g., HPLC, UV-Vis spectroscopy) to quantify the dissolved compound.[9][22] Ensure your calibration curves are accurate.

Solubility Enhancement Strategies: Data & Protocols

The following tables present illustrative quantitative data on how different methods can improve the solubility of a compound like this compound.

Note: The following data is hypothetical and for illustrative purposes only, based on the expected behavior of aromatic carboxylic acids.

Table 1: Effect of pH on Aqueous Solubility
pHExpected FormPredicted Aqueous Solubility (µg/mL)
2.0Fully Protonated< 1
4.0Mostly Protonated~5
6.0Partially Ionized~50
7.4Mostly Ionized> 500
8.5Fully Ionized> 2000
Table 2: Effect of Co-solvents on Solubility (at pH 7.0)
Co-solvent System (v/v)Predicted Aqueous Solubility (µg/mL)Fold Increase (vs. Aqueous Buffer)
100% Aqueous Buffer1501.0
90:10 Buffer:Ethanol7505.0
80:20 Buffer:Ethanol320021.3
90:10 Buffer:PEG 40011007.3
80:20 Buffer:PEG 400550036.7

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol uses the shake-flask method to determine equilibrium solubility at various pH values.[9][22]

  • Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7, 8, 9).

  • Addition of Compound: Add an excess amount of this compound to a known volume (e.g., 2 mL) of each buffer in separate sealed vials. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.[23]

  • Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

  • Filtration: Carefully withdraw a sample from the supernatant using a syringe and pass it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or UV-Vis spectroscopy.[9]

Protocol 2: Solubility Enhancement by Co-solvency

This protocol evaluates the effect of a co-solvent on solubility.

  • Solvent Selection: Choose a primary solvent (e.g., water or a pH 7.4 buffer) and a water-miscible co-solvent (e.g., ethanol, PEG 400) in which the compound is known to be more soluble.[4][11]

  • Preparation of Mixtures: Prepare a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 95:5, 90:10, 80:20 v/v).[4]

  • Solubility Determination: Follow steps 2-6 from Protocol 1, using the different co-solvent mixtures instead of the pH buffers.

Visualized Workflows and Mechanisms

The following diagrams illustrate the logical and experimental processes for addressing solubility issues.

cluster_Start Initial Observation cluster_Analysis Compound Analysis cluster_Strategies Solubility Enhancement Strategies start Poor Solubility of This compound pka Is the compound ionizable? (Contains Carboxylic Acid -> Yes) start->pka Evaluate Physicochemical Properties ph pH Modification (Increase pH > pKa) pka->ph Primary Strategy cosolvent Co-solvency (Add Ethanol, PEG 400, etc.) pka->cosolvent Alternative/Complementary complex Complexation (Use Cyclodextrins) pka->complex Alternative salt Salt Formation (Isolate as Na+/K+ salt) pka->salt Formulation Strategy

Caption: Decision-making flowchart for selecting a solubility enhancement strategy.

cluster_Workflow Experimental Workflow for Solubility Screening prep 1. Prepare Stock Solution (e.g., in DMSO) screen_ph 2a. pH Screening (Test buffers pH 2-10) prep->screen_ph screen_co 2b. Co-solvent Screening (Test Ethanol, PEG 400 at 5-20%) prep->screen_co equilibrate 3. Add Excess Compound & Equilibrate (Shake for 24-48h at constant T) screen_ph->equilibrate screen_co->equilibrate separate 4. Separate Solid from Supernatant (Centrifuge or Filter) equilibrate->separate quantify 5. Quantify Concentration (HPLC or UV-Vis) separate->quantify analyze 6. Analyze Data & Select Optimal Condition quantify->analyze

Caption: Step-by-step workflow for screening solubility enhancement conditions.

cluster_Mechanism Mechanism of pH-Dependent Solubility low_ph Low pH (Acidic) R-COOH Non-ionized (Protonated Form) high_ph High pH (Basic) R-COO⁻ + H⁺ Ionized (Deprotonated Form) low_ph->high_ph + OH⁻ (add base) sol_low Low Aqueous Solubility low_ph->sol_low high_ph->low_ph + H⁺ (add acid) sol_high High Aqueous Solubility high_ph->sol_high

Caption: Diagram showing the effect of pH on the ionization and solubility of the compound.

References

Technical Support Center: Scale-up Synthesis of 3-[(Cyclopropylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-[(Cyclopropylcarbonyl)amino]benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: The most common and scalable method is the acylation of 3-aminobenzoic acid with cyclopropanecarbonyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve a two-phase solvent system with an aqueous base to neutralize the hydrochloric acid byproduct.

Q2: What are the critical safety precautions when handling cyclopropanecarbonyl chloride?

A2: Cyclopropanecarbonyl chloride is a flammable, toxic, corrosive, and moisture-sensitive liquid. Key safety measures include:

  • Handling only in a well-ventilated fume hood.

  • Using personal protective equipment (PPE), including chemical safety goggles, flame-retardant lab coat, and appropriate gloves.

  • Keeping it away from heat, sparks, and open flames.

  • Storing in a cool, dry place, preferably refrigerated and under an inert atmosphere.

  • Grounding and bonding containers when transferring to prevent static discharge.

  • Ensuring all glassware is scrupulously dry to prevent violent reaction with water.

Q3: How can I monitor the progress of the reaction?

A3: Direct monitoring by Thin Layer Chromatography (TLC) can be challenging because the acyl chloride is highly reactive and may react with the silica gel plate. A more reliable method is to take a small aliquot of the reaction mixture and quench it with methanol. This converts the unreacted cyclopropanecarbonyl chloride into its methyl ester, which is stable and can be easily analyzed by TLC or GC-MS to track the disappearance of the 3-aminobenzoic acid starting material.

Q4: What is a suitable solvent for the recrystallization of the final product?

A4: While the optimal solvent should be determined experimentally, a common approach for purifying benzoic acid derivatives is recrystallization from hot water or aqueous ethanol. The product is expected to have good solubility in hot solvent and poor solubility in cold solvent, allowing for efficient purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Moisture Contamination: Cyclopropanecarbonyl chloride has hydrolyzed.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
2. Ineffective Mixing: In a biphasic system, poor mixing leads to a slow reaction rate.2. Use vigorous mechanical stirring to ensure good contact between the organic and aqueous phases.
3. Incorrect pH: The aqueous phase is not basic enough to neutralize the HCl byproduct, leading to the protonation of the amine and stopping the reaction.3. Monitor the pH of the aqueous layer and maintain it between 9-11 by adding more base as needed.
4. Low Reaction Temperature: The reaction rate is too slow.4. While the reaction is often run at 0°C to room temperature to control exothermicity, if the rate is too slow, allow it to warm to room temperature for a longer period.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials or side products can act as a eutectic mixture.1. Attempt to purify a small sample by column chromatography to obtain a seed crystal. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization.
2. Incorrect Recrystallization Solvent: The chosen solvent is not appropriate.2. Experiment with different solvent systems, such as ethanol/water, isopropanol/water, or acetone/heptane.
Product is Contaminated with Starting Material 1. Incomplete Reaction: Insufficient reaction time or incorrect stoichiometry.1. Increase the reaction time. Ensure a slight excess (1.05-1.1 equivalents) of cyclopropanecarbonyl chloride is used.
2. Inefficient Purification: The starting material co-precipitates with the product.2. During work-up, ensure the pH is sufficiently basic to keep the unreacted 3-aminobenzoic acid in the aqueous layer. Re-recrystallize the product.
Formation of a White Precipitate in the Reaction Mixture This is often the desired product precipitating out of the solution as it is formed.This is generally a positive sign. Continue the reaction for the planned duration to ensure completion.

Experimental Protocols

Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (10g scale)MolesEquivalents
3-Aminobenzoic acid137.1410.0 g0.0731.0
Cyclopropanecarbonyl chloride104.548.0 g (6.9 mL)0.0771.05
Sodium Hydroxide40.006.4 g0.162.2
Dichloromethane (DCM)-100 mL--
Water-100 mL--
1M Hydrochloric Acid-As needed--

Procedure:

  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolution: To the flask, add 3-aminobenzoic acid (10.0 g, 0.073 mol) and a solution of sodium hydroxide (3.2 g, 0.08 mol) in 100 mL of water. Stir until all solids dissolve. Add 100 mL of dichloromethane.

  • Cooling: Cool the biphasic mixture to 0-5°C using an ice bath.

  • Addition of Acyl Chloride: Dissolve cyclopropanecarbonyl chloride (8.0 g, 0.077 mol) in 20 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the vigorously stirred reaction mixture over 30-45 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up:

    • Separate the organic and aqueous layers using a separatory funnel.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with 50 mL of 1M HCl, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude solid in a minimal amount of hot 95% ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry in a vacuum oven.

Visualizations

Reaction Pathway

reaction_pathway 3-Aminobenzoic_Acid 3-Aminobenzoic Acid (C₇H₇NO₂) reactants 3-Aminobenzoic_Acid->reactants Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl Chloride (C₄H₅ClO) Cyclopropanecarbonyl_Chloride->reactants Product This compound (C₁₁H₁₁NO₃) reactants->Product  NaOH, H₂O/DCM   experimental_workflow start Start dissolve Dissolve 3-Aminobenzoic Acid and NaOH in Water/DCM start->dissolve cool Cool to 0-5°C dissolve->cool add_reagent Dropwise Addition of Cyclopropanecarbonyl Chloride cool->add_reagent react Stir at Room Temperature for 2-3 hours add_reagent->react workup Work-up: Phase Separation, Extraction, Wash react->workup dry Dry and Concentrate workup->dry purify Recrystallize from Aqueous Ethanol dry->purify end End: Pure Product purify->end troubleshooting_tree start Low Yield? check_moisture Were anhydrous conditions used? start->check_moisture Yes check_ph Was pH of aqueous layer > 9? check_moisture->check_ph Yes solution_dry Solution: Use oven-dried glassware and anhydrous solvents. check_moisture->solution_dry No check_stirring Was stirring vigorous? check_ph->check_stirring Yes solution_ph Solution: Add more base during the reaction. check_ph->solution_ph No solution_stirring Solution: Use mechanical stirrer at high speed. check_stirring->solution_stirring No solution_other Consider other factors: - Reaction time - Stoichiometry check_stirring->solution_other Yes

preventing degradation of 3-[(Cyclopropylcarbonyl)amino]benzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-[(Cyclopropylcarbonyl)amino]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.

Troubleshooting Guide

Encountering unexpected degradation of this compound can compromise experimental results. This guide provides a systematic approach to identifying and resolving potential stability issues.

Issue: Observed degradation of the compound (e.g., appearance of new spots on TLC, unexpected peaks in HPLC/LC-MS).

TroubleshootingWorkflow start Degradation Observed check_storage Review Storage Conditions start->check_storage check_handling Evaluate Experimental Handling check_storage->check_handling No storage_conditions Incorrect Storage? (Light, Air, Temp, Humidity) check_storage->storage_conditions Yes check_purity Verify Initial Purity check_handling->check_purity No handling_protocols Harsh Experimental Conditions? (pH, Temp, Oxidizing Agents) check_handling->handling_protocols Yes purity_issue Initial Sample Impure? check_purity->purity_issue Yes retest Re-analyze for Degradation check_purity->retest No implement_storage Implement Recommended Storage: - Amber vial - Inert atmosphere (N2/Ar) - Desiccated environment - Refrigerate or freeze storage_conditions->implement_storage adjust_protocol Modify Experimental Protocol: - Buffer pH to neutral - Minimize heat exposure - Avoid strong acids/bases/oxidizers handling_protocols->adjust_protocol repurify Re-purify Compound or Obtain New Batch purity_issue->repurify implement_storage->retest adjust_protocol->retest repurify->retest end_success Problem Resolved retest->end_success Degradation Mitigated end_further Problem Persists: Consider Forced Degradation Study retest->end_further Degradation Continues

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: Based on its chemical structure, which contains an amide linkage and an aminobenzoic acid moiety, the primary degradation pathways are likely:

  • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, especially when heated, to yield 3-aminobenzoic acid and cyclopropanecarboxylic acid.[1][2]

  • Oxidation: The amino group and the benzene ring are susceptible to oxidation, which can be accelerated by exposure to air and light.[3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[4]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, the compound should be stored under the following conditions:

  • Light Protection: Store in an amber or opaque vial to protect from light.[4]

  • Inert Atmosphere: For long-term storage, flushing the container with an inert gas like nitrogen or argon can prevent oxidation.[4]

  • Low Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) or freezing (-20 °C) is recommended.

  • Dry Environment: Store in a desiccator or with a desiccant to protect from moisture, which can facilitate hydrolysis.[5]

Q3: Can the pH of my solution affect the stability of the compound?

A3: Yes, pH is a critical factor. The cyclopropyl amine moiety may be susceptible to hydrolysis under high pH conditions.[6] Similarly, both acidic and basic conditions can catalyze the hydrolysis of the amide bond.[2] It is advisable to maintain solutions at a neutral pH whenever possible and to avoid prolonged exposure to strong acids or bases.

Q4: I see a new peak in my HPLC analysis after storing my compound in solution. What could it be?

A4: A new peak likely represents a degradation product. The most probable degradant is 3-aminobenzoic acid, resulting from the hydrolysis of the amide bond. To confirm its identity, you can run a standard of 3-aminobenzoic acid on your HPLC system or use mass spectrometry (LC-MS) to determine the mass of the new peak.

DegradationPathway cluster_main This compound main_compound This compound product1 3-Aminobenzoic acid main_compound->product1 Hydrolysis product2 Cyclopropanecarboxylic acid main_compound->product2 Hydrolysis product3 Oxidized Derivatives main_compound->product3 Oxidation acid Acid (H+) / Heat base Base (OH-) / Heat oxidant Oxidizing Agent / Light

Experimental Protocols

To proactively understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[7]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[7]

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Heat a vial of the stock solution at 60-80°C.

    • Photodegradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber.

    • Control: Keep one vial of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the vials under their respective conditions. Collect time points at regular intervals (e.g., 0, 2, 4, 8, 24 hours).[7]

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the percentage of each degradation product formed.

    • If using LC-MS, identify the mass of the degradation products to help elucidate their structures.

Data Presentation

The results of a forced degradation study should be summarized to clearly show the stability profile of the compound.

Table 1: Example Summary of Forced Degradation Data for this compound

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradant 1 (%) (e.g., 3-Aminobenzoic acid)Major Degradant 2 (%) (e.g., Oxidized species)
Control 2499.8< 0.1< 0.1
0.1 M HCl 885.214.5< 0.1
2460.738.9< 0.1
0.1 M NaOH 878.920.8< 0.1
2445.354.1< 0.1
3% H₂O₂ 892.1< 0.17.6
2475.4< 0.124.2
Heat (80°C) 2495.54.1< 0.1
Light 2498.1< 0.11.7

Note: The data presented in this table is illustrative and should be replaced with actual experimental findings.

References

Technical Support Center: Optimization of Cyclopropanecarbonyl Chloride Coupling Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions with cyclopropanecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common issues and improving reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my amide or ester coupling reaction with cyclopropanecarbonyl chloride resulting in a low yield?

A low yield in coupling reactions with cyclopropanecarbonyl chloride is a frequent issue that can often be traced back to several key factors:

  • Moisture Contamination: Cyclopropanecarbonyl chloride is an acyl chloride, a class of compounds known to react violently with water.[1][2] Any moisture present in the reaction vessel, solvents, or reagents will lead to the rapid hydrolysis of the acyl chloride into the unreactive cyclopropanecarboxylic acid, thus reducing the amount of starting material available for your desired coupling.[3] It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][5]

  • Inadequate Acid Scavenging: The coupling reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. If coupling with an amine, this HCl will protonate the amine nucleophile, rendering it inactive and effectively halting the reaction.[4] This means that without an appropriate base to act as an acid scavenger, the theoretical maximum yield is only 50%.[6]

  • Suboptimal Base Selection: The choice of base is critical. A weak or sterically hindered non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically required to neutralize the HCl byproduct without competing with your primary nucleophile.[4][7]

  • Incorrect Stoichiometry: The molar ratios of your reactants are crucial. While a 1:1 ratio of the acyl chloride to the nucleophile is theoretically sufficient, a slight excess of the amine or alcohol (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.[5] At least one equivalent of a base is necessary to scavenge the generated HCl.[8]

  • Low Reaction Temperature: While it is common practice to add the acyl chloride at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, the reaction may require warming to room temperature or even gentle heating to proceed to completion, especially if the nucleophile is sterically hindered.[4][8]

Q2: What are the common side products in my reaction, and how can they be minimized?

The primary side product is typically cyclopropanecarboxylic acid, formed from the hydrolysis of the starting material by trace amounts of water.[3] Another common issue is the formation of the hydrochloride salt of your amine nucleophile, which will appear as a precipitate or remain in the aqueous layer during workup.[8]

Minimization Strategies:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly opened anhydrous solvents or solvents dried over molecular sieves.[5]

  • Use an Inert Atmosphere: Perform the reaction under a nitrogen or argon blanket to prevent atmospheric moisture from entering the system.

  • Add a Suitable Base: Always include at least one equivalent of a non-nucleophilic base like TEA or DIPEA to neutralize the HCl byproduct as it forms.[6][7]

Q3: How do I select the optimal base and solvent for my coupling reaction?

The choice of base and solvent is interdependent and crucial for success.

  • Base Selection:

    • For Amine Couplings: Use a non-nucleophilic amine base like DIPEA or TEA. These bases are strong enough to scavenge HCl but are too sterically hindered to compete with the primary or secondary amine nucleophile.[4] Pyridine can also be used, acting as both a base and a catalyst.

    • For Alcohol Couplings: Pyridine is a common choice as it is an excellent HCl scavenger and can also act as a nucleophilic catalyst. Alternatively, TEA or DIPEA can be used, sometimes with a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[6]

  • Solvent Selection:

    • Recommended Solvents: Anhydrous aprotic solvents are strongly recommended. Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are common choices as they are inert to the acyl chloride and effectively dissolve the reactants.[4][5]

    • Solvents to Avoid: Protic solvents like water or alcohols (unless the alcohol is the intended reagent) should be avoided as they will react with the cyclopropanecarbonyl chloride.[1][9]

Q4: I am struggling with the purification of my final cyclopropyl amide or ester. What are the recommended procedures?

Purification typically involves removing the base's hydrochloride salt, any unreacted starting materials, and side products.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is often the first step.

    • Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.[4]

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine base, followed by a saturated aqueous solution of NaHCO₃ to remove any unreacted cyclopropanecarboxylic acid, and finally with brine to remove residual water.[5]

    • Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[4]

  • Chromatography: If the workup does not yield a pure product, flash column chromatography on silica gel is the most common next step. The eluent system will depend on the polarity of your product but often consists of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Recrystallization: For solid products, recrystallization can be a highly effective purification method.[10] Common solvents to try for amides include ethanol, acetonitrile, or 1,4-dioxane.[10]

Troubleshooting Guides

Guide 1: Low Product Yield

If you are experiencing low yields, follow this systematic troubleshooting workflow.

G start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry - Anhydrous Solvents? - Acyl Chloride Purity? - Correct Equivalents? start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Inert Atmosphere? - Correct Temperature Profile? (e.g., 0°C to RT) check_reagents->check_conditions check_base 3. Assess Base - Is a non-nucleophilic base present? - At least 1 equivalent used? check_conditions->check_base optimize 4. Optimize Parameters - Screen different solvents (DCM, THF)? - Try a different base (TEA, DIPEA)? - Increase reaction time or temperature? check_base->optimize end Improved Yield optimize->end

Caption: Troubleshooting workflow for low-yield coupling reactions.

Guide 2: Data on Condition Optimization

The choice of base and solvent can significantly impact reaction efficiency. The following table summarizes expected outcomes based on common choices for an amide coupling.

Solvent Base Expected Yield Comments
Anhydrous DCMDIPEA / TEAGood to ExcellentStandard conditions. The non-nucleophilic base effectively scavenges HCl without competing.[4]
Anhydrous THFPyridineGoodPyridine acts as both a base and a catalyst. Can be harder to remove under vacuum.
Anhydrous DCMNonePoor (<50%)The amine nucleophile is consumed by the HCl byproduct, limiting the theoretical yield to 50%.[6]
EthanolTEAVery Low / NoneThe solvent (ethanol) is a nucleophile and will compete with the amine, leading to ester formation.[1]
DCM (not anhydrous)DIPEA / TEAPoorThe acyl chloride will be hydrolyzed by water to the corresponding carboxylic acid.[2][3]

Experimental Protocols

Safety Note: Cyclopropanecarbonyl chloride is corrosive, a lachrymator, and reacts violently with water.[1][11] All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

Protocol 1: General Procedure for Amide Coupling
  • To a dry, inert-atmosphere-flushed flask, add the amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., DCM, approx. 0.1-0.5 M).

  • Add a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2-1.5 equivalents).[4]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress using TLC or LC-MS until the starting amine is consumed.[5]

  • Upon completion, quench the reaction with water and proceed with an aqueous workup as described in the purification FAQ (Q4).

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Ester Coupling
  • To a dry, inert-atmosphere-flushed flask, add the alcohol (1.0 equivalent), an anhydrous solvent (e.g., DCM or THF), and pyridine (2.0 equivalents), which acts as both a solvent and a base. A catalytic amount of DMAP (0.05-0.1 equivalents) can be added to accelerate the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logic and Workflow Diagrams

The following diagram illustrates the decision-making process for selecting the appropriate reaction conditions.

G start Start: Select Coupling Partner is_amine Is the nucleophile a primary or secondary amine? start->is_amine is_alcohol Is the nucleophile an alcohol? is_amine->is_alcohol No amine_base Choose a non-nucleophilic base: DIPEA or Triethylamine is_amine->amine_base Yes alcohol_base Choose a base: Pyridine +/- cat. DMAP is_alcohol->alcohol_base Yes solvent Select an anhydrous aprotic solvent: DCM, THF, or DMF amine_base->solvent alcohol_base->solvent conditions Run reaction under inert gas. Start at 0 °C, then warm to RT. solvent->conditions

Caption: Decision tree for selecting coupling reaction conditions.

References

Technical Support Center: Synthesis of 3-[(Cyclopropylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-[(Cyclopropylcarbonyl)amino]benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and workup of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation (checked by TLC) 1. Inactive cyclopropanecarbonyl chloride due to hydrolysis.1. Use freshly prepared or distilled cyclopropanecarbonyl chloride. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
2. Insufficient base to neutralize the HCl byproduct.2. Ensure at least one equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine) is used. For Schotten-Baumann conditions, ensure the pH of the aqueous phase remains basic.
3. Low reaction temperature.3. While the reaction is often performed at 0°C to room temperature, gentle heating (40-50°C) may be required to drive the reaction to completion. Monitor the reaction by TLC.
Product is an oil or fails to crystallize 1. Presence of impurities (e.g., unreacted starting materials, solvent residues).1. Ensure the workup procedure was followed correctly to remove all impurities. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. If that fails, purify by column chromatography.
2. The product is solvated.2. Dry the product under high vacuum for an extended period.
Product is discolored (yellow or brown) 1. Oxidation of 3-aminobenzoic acid.1. Perform the reaction under an inert atmosphere. During recrystallization, activated carbon can be added to the hot solution to remove colored impurities.
2. Side reactions from excessive heating.2. Avoid unnecessarily high temperatures during the reaction and workup.
Multiple spots on TLC after workup 1. Incomplete reaction.1. Allow the reaction to stir for a longer duration or consider gentle heating.
2. Presence of unreacted 3-aminobenzoic acid.2. Ensure the aqueous wash with dilute acid (e.g., 1M HCl) was performed to remove the unreacted amine.
3. Presence of cyclopropanecarboxylic acid (from hydrolysis of the acyl chloride).3. Ensure the aqueous wash with a dilute base (e.g., 1M NaHCO₃) was performed to remove acidic impurities.
Low yield after purification 1. Product loss during aqueous washes.1. Back-extract all aqueous layers with the organic solvent to recover any dissolved product.
2. Premature precipitation of the product during hot filtration in recrystallization.2. Use a pre-heated funnel and flask for hot filtration. Add a small amount of extra hot solvent just before filtering to ensure the product remains in solution.
3. Inefficient recrystallization (too much solvent used).3. After cooling and crystal formation, place the flask in an ice bath to maximize precipitation. If the solution is too dilute, carefully evaporate some of the solvent and attempt recrystallization again.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most standard and direct method is the acylation of 3-aminobenzoic acid with cyclopropanecarbonyl chloride in the presence of a base. This reaction, often a variation of the Schotten-Baumann reaction, is efficient and generally proceeds under mild conditions.

Q2: How can I prepare cyclopropanecarbonyl chloride?

A2: Cyclopropanecarbonyl chloride can be prepared by reacting cyclopropanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically performed neat or in an inert solvent, and the product can be purified by distillation.

Q3: What is the role of the base in the reaction?

A3: The base, typically pyridine or an aqueous solution of sodium hydroxide, serves two main purposes: it deprotonates the amino group of 3-aminobenzoic acid, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.

Q4: How do I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin-Layer Chromatography (TLC). A co-spot of the starting material (3-aminobenzoic acid) and the reaction mixture will show the consumption of the starting material and the appearance of a new, typically less polar, product spot.

Q5: What is the best way to purify the final product?

A5: After an aqueous workup, the crude product can often be purified by recrystallization. A common solvent system for similar compounds is a mixture of ethanol and water. For higher purity or if recrystallization is ineffective, column chromatography using silica gel with an eluent system such as ethyl acetate/hexanes is recommended.

Q6: What are the expected analytical data for this compound?

  • Appearance: A white to off-white solid.

  • Melting Point: Expected to be in the range of 170-200°C.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect signals for the aromatic protons of the benzoic acid moiety, an amide proton (NH), the methine proton of the cyclopropyl group, and the methylene protons of the cyclopropyl group.

  • IR (KBr): Characteristic peaks for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and aromatic C-H stretching.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the Schotten-Baumann reaction.

Materials:

  • 3-Aminobenzoic acid

  • Cyclopropanecarbonyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at room temperature until all the solid has dissolved.

  • Reaction Setup: Cool the flask in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution over a period of 30 minutes. Ensure the temperature remains below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction by TLC.

  • Acidification: Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a white solid.

Visualizations

experimental_workflow start Start dissolve 1. Dissolve 3-Aminobenzoic Acid in 1M NaOH(aq) start->dissolve cool_react 2. Cool to 0-5 °C dissolve->cool_react add_acyl 3. Add Cyclopropanecarbonyl Chloride (dropwise) cool_react->add_acyl react 4. Stir at Room Temperature (2-4 hours) add_acyl->react acidify 5. Acidify with conc. HCl to pH 2-3 react->acidify extract 6. Extract with Ethyl Acetate acidify->extract wash 7. Wash Organic Layer (Water, Brine) extract->wash dry_conc 8. Dry (MgSO₄) and Concentrate wash->dry_conc purify 9. Purify by Recrystallization dry_conc->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship title Troubleshooting Logic issue Problem Observed (e.g., Low Yield) cause_reaction Reaction Issue? (Inactive Reagents, Temp) issue->cause_reaction Check TLC cause_workup Workup Issue? (Extraction Loss, pH) issue->cause_workup Check extraction cause_purification Purification Issue? (Solvent Choice, Temp) issue->cause_purification Check purity solution_reaction Solution: Use fresh reagents, adjust temp, check base. cause_reaction->solution_reaction solution_workup Solution: Back-extract aqueous layers, verify pH. cause_workup->solution_workup solution_purification Solution: Optimize solvent system, ensure proper cooling. cause_purification->solution_purification

Caption: Logical diagram for troubleshooting common synthesis issues.

Validation & Comparative

Validating the Biological Activity of 3-[(Cyclopropylcarbonyl)amino]benzoic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the biological activity of 3-[(Cyclopropylcarbonyl)amino]benzoic acid, a novel compound with structural similarities to known histone deacetylase (HDAC) inhibitors. Due to the absence of published data for this specific molecule, this document outlines a validation strategy, comparing its potential performance against established HDAC inhibitors, Vorinostat (SAHA) and Entinostat (MS-275).

The structural components of this compound, namely the benzoic acid and amide linkage, suggest a potential for HDAC inhibition.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[2][3] Inhibitors of HDACs have emerged as a promising class of therapeutics, particularly in oncology.[1][3] This guide details the experimental protocols necessary to ascertain and quantify the potential HDAC inhibitory activity of this compound and benchmark it against clinically relevant compounds.

Comparative Analysis of HDAC Inhibitors

To objectively evaluate the potential of this compound, its performance should be compared against well-characterized HDAC inhibitors. Vorinostat is a pan-HDAC inhibitor, while Entinostat shows selectivity for Class I HDACs.[4][5][6] The following table summarizes their inhibitory activities against key HDAC isoforms, providing a benchmark for the expected performance of a novel inhibitor.

CompoundTarget HDACsIC50 (nM)
This compound To be determinedTo be determined
Vorinostat (SAHA) Pan-HDAC inhibitorHDAC1: 10, HDAC3: 20[5][6]
Entinostat (MS-275) Class I HDAC inhibitorHDAC1: 243, HDAC2: 453, HDAC3: 248[4][7]

Experimental Validation Workflow

The following diagram outlines the proposed workflow for the comprehensive biological validation of this compound as a potential HDAC inhibitor.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation in_vitro_assay In Vitro HDAC Activity Assay (Fluorometric) ic50_determination IC50 Determination vs. HDAC Isoforms in_vitro_assay->ic50_determination cell_based_assay Cell-Based HDAC Activity Assay ic50_determination->cell_based_assay western_blot Western Blot for Histone Acetylation cell_based_assay->western_blot cell_viability Cell Viability Assay (e.g., MTT) cell_based_assay->cell_viability compound This compound compound->in_vitro_assay G HDAC Histone Deacetylase (HDAC) DeacetylatedHistones Deacetylated Histones (Condensed Chromatin) HDAC->DeacetylatedHistones AcetylatedHistones Acetylated Histones (Open Chromatin) AcetylatedHistones->HDAC Deacetylation GeneExpression Gene Expression (Tumor Suppressors) AcetylatedHistones->GeneExpression Activation DeacetylatedHistones->GeneExpression Repression CellCycleArrest Cell Cycle Arrest & Apoptosis GeneExpression->CellCycleArrest HDACi This compound (Potential HDAC Inhibitor) HDACi->HDAC Inhibition

References

A Comparative Guide to Foretinib and Other Kinase Inhibitors Targeting c-Met and VEGFR-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors play a pivotal role. While the specific compound 3-[(Cyclopropylcarbonyl)amino]benzoic acid is not extensively characterized as a kinase inhibitor in publicly available literature, its core structural motifs—a cyclopropyl group and an aminobenzoic acid scaffold—are present in several potent inhibitors. This guide will focus on a well-documented multi-kinase inhibitor, Foretinib (GSK1363089) , which incorporates a related cyclopropane-1,1-dicarboxamide structure. Foretinib is a potent inhibitor of multiple receptor tyrosine kinases, primarily targeting the hepatocyte growth factor (HGF) receptor, c-Met, and the vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2][3]

This guide provides a detailed comparison of Foretinib with other notable c-Met and VEGFR-2 inhibitors, presenting quantitative data, experimental methodologies, and visual representations of relevant signaling pathways to aid in research and development efforts.

Overview of Foretinib

Foretinib is an orally available small molecule that competitively binds to the ATP-binding site of multiple tyrosine kinases.[4] Its primary targets, c-Met and VEGFR-2, are key drivers of tumor growth, angiogenesis, invasion, and metastasis.[2] By inhibiting these pathways, Foretinib has demonstrated anti-tumor activity in various preclinical models and has been investigated in numerous clinical trials.[1][3] Development of Foretinib, however, appears to have been discontinued as of October 2015.[3]

Comparative Analysis of Kinase Inhibitory Activity

The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific kinase by 50%. The following table summarizes the IC50 values of Foretinib and other prominent c-Met and VEGFR-2 inhibitors.

Kinase InhibitorTarget KinaseIC50 (nM)Reference Compound(s)
Foretinib (GSK1363089) c-Met0.4-
KDR (VEGFR-2)0.9-
Ron3-
Flt-1 (VEGFR-1)6.8-
Flt-4 (VEGFR-3)2.8-
Cabozantinib c-Met1.3-
VEGFR-20.035-
Crizotinib c-Met4-
ALK24-
Sorafenib VEGFR-290-
PDGFR-β57-
c-Kit68-
FLT358-
RAF-16-
BRAF22-
Sunitinib VEGFR-22-
PDGFR-β2-
c-Kit1-
FLT31-
RET1-

Signaling Pathways and Mechanism of Action

Foretinib exerts its anti-tumor effects by blocking the signaling cascades initiated by HGF and VEGF binding to their respective receptors, c-Met and VEGFR-2.

The c-Met signaling pathway, when activated by its ligand HGF, triggers a cascade of downstream events that promote cell proliferation, survival, motility, and invasion. Foretinib's inhibition of c-Met blocks these processes.

cMet_pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT STAT cMet->STAT Foretinib Foretinib Foretinib->cMet RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation

Caption: Simplified c-Met signaling pathway and the inhibitory action of Foretinib.

The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, Foretinib can suppress tumor-associated angiogenesis.

VEGFR2_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Foretinib Foretinib Foretinib->VEGFR2 PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Foretinib.

Experimental Protocols

The following provides a general methodology for a kinase inhibition assay, which is a fundamental experiment for determining the IC50 values of kinase inhibitors.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human kinase (e.g., c-Met, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP)

  • Kinase reaction buffer (typically contains MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES)

  • Test inhibitor (e.g., Foretinib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well filter plates or other suitable assay plates

  • Scintillation counter or other appropriate detection instrument

Workflow:

kinase_assay_workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Buffer - Inhibitor Dilutions start->prepare_reagents add_components Add Components to Wells: 1. Kinase 2. Inhibitor (or vehicle) 3. Substrate prepare_reagents->add_components initiate_reaction Initiate Reaction by Adding ATP add_components->initiate_reaction incubate Incubate at a Controlled Temperature (e.g., 30°C) initiate_reaction->incubate stop_reaction Stop Reaction (e.g., by adding EDTA or washing) incubate->stop_reaction detect_signal Detect Signal (e.g., radioactivity, luminescence) stop_reaction->detect_signal analyze_data Analyze Data: - Plot % inhibition vs. [Inhibitor] - Calculate IC50 detect_signal->analyze_data end End analyze_data->end

Caption: General experimental workflow for a kinase inhibition assay.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test inhibitor in the appropriate solvent. Prepare a master mix containing the kinase, substrate, and reaction buffer.

  • Assay Setup: Add the diluted inhibitor or vehicle control (e.g., DMSO) to the wells of the assay plate.

  • Kinase Reaction: Add the kinase master mix to each well.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate for a predetermined time at a specific temperature to allow for the phosphorylation of the substrate.

  • Termination: Stop the reaction. For radiolabeled assays, this often involves washing the filter plates to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of phosphorylated substrate. For radiolabeled assays, this is done using a scintillation counter. For other assay formats (e.g., fluorescence, luminescence), a plate reader is used.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Foretinib is a potent multi-kinase inhibitor with significant activity against c-Met and VEGFR-2. Its chemical structure, which includes a cyclopropane-1,1-dicarboxamide moiety, highlights the importance of this chemical group in the design of effective kinase inhibitors. By comparing its inhibitory profile with other well-known inhibitors of the same targets, such as Cabozantinib, Crizotinib, Sorafenib, and Sunitinib, researchers can gain valuable insights into the structure-activity relationships and selectivity profiles that govern the efficacy of these targeted therapies. The provided methodologies and pathway diagrams serve as a foundational resource for the continued exploration and development of novel kinase inhibitors in oncology.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of design, synthesis, and evaluation. Within the vast landscape of medicinal chemistry, the 3-aminobenzoic acid scaffold has emerged as a privileged structure, yielding derivatives with a wide spectrum of biological activities. This guide provides an objective comparison of the performance of various 3-aminobenzoic acid derivatives, supported by experimental data, to illuminate the nuanced relationship between their chemical structure and biological function.

This comparative analysis delves into the anticancer, anti-inflammatory, antimicrobial, and cholinesterase inhibitory properties of 3-aminobenzoic acid derivatives, presenting quantitative data in clearly structured tables for ease of comparison. Detailed experimental protocols for key bioassays are provided to ensure reproducibility and facilitate further research. Furthermore, signaling pathways, experimental workflows, and logical structure-activity relationships are visualized using Graphviz to offer a comprehensive understanding of this versatile chemical class.

Comparative Analysis of Biological Activities

The strategic placement of the amino group at the meta-position of the benzoic acid ring provides a unique template for chemical modification, leading to a diverse array of pharmacological profiles. The following sections summarize the structure-activity relationships (SAR) of 3-aminobenzoic acid derivatives in key therapeutic areas.

Anticancer Activity

Derivatives of 3-aminobenzoic acid have demonstrated significant potential as anticancer agents, with their efficacy largely dependent on the nature of the substituents on the aromatic ring and modifications of the amino and carboxyl groups.

Key Structure-Activity Relationship Insights:

  • Amide and Hydrazide Moieties: The conversion of the carboxylic acid group to amides and hydrazides has been a fruitful strategy. For instance, 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivatives have shown potent anticancer activity, with IC50 values as low as 4.53 µM.[1]

  • Heterocyclic Substituents: The incorporation of heterocyclic rings, such as benzo[a]phenothiazine, can confer significant cytotoxicity. Derivatives of 3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid have exhibited high anticancer inhibition (92%) with an IC50 value of 22.9 µg/ml against HeLa cancer cell lines.[1]

  • Diazeniumdiolates: PABA/NO, a diazeniumdiolate of a 3-aminobenzoic acid derivative, has shown potent growth inhibition against a panel of 51 human cancer cell lines, with a mean GI50 value of 9.8 μM.[2]

Table 1: Anticancer Activity of 3-Aminobenzoic Acid Derivatives (IC50/GI50 Values)

Derivative ClassSpecific Compound/ModificationCell LineIC50/GI50 (µM)Reference
Benzamide Derivatives3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide-4.53[1]
Benzo[a]phenothiazine Derivatives3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid derivativeHeLa22.9 (µg/ml)[1]
DiazeniumdiolatesPABA/NO Analogue51 Human Cancer Cell Lines9.8 (GI50)[2]
Anti-inflammatory Activity

A significant breakthrough in the anti-inflammatory potential of 3-aminobenzoic acid derivatives has been the discovery of potent P2Y14 receptor antagonists. The P2Y14 receptor is a G protein-coupled receptor involved in inflammatory processes.

Key Structure-Activity Relationship Insights:

  • Amide Linkage: The presence of an amide linkage at the 3-position of the benzoic acid core is crucial for potent P2Y14 receptor antagonism.

  • Substituted Benzamides: A series of 3-amide benzoic acid derivatives have been identified as novel and potent P2Y14R antagonists. The most potent antagonist, compound 16c , exhibited an IC50 of 1.77 nM.[3]

  • Benzo[d]imidazole Moiety: The introduction of a 3-(1H-benzo[d]imidazol-2-yl) group at the 3-position, combined with a 5-(2-(p-tolyl) acetamido) substituent, resulted in compound 45 , a highly potent P2Y14R antagonist with an IC50 of 0.70 nM.[4]

Table 2: Anti-inflammatory Activity of 3-Aminobenzoic Acid Derivatives (P2Y14R Antagonism)

Derivative ClassSpecific CompoundTargetIC50 (nM)Reference
3-Amide Benzoic Acid DerivativesCompound 16cP2Y14 Receptor1.77[3]
3-Substituted 5-Amidobenzoate DerivativesCompound 45P2Y14 Receptor0.70[4]
Antimicrobial Activity

While the research on the antimicrobial properties of 3-aminobenzoic acid derivatives is less extensive compared to its 4-amino isomer, some studies have indicated their potential. The biological activity of dinitroderivatives of benzoic acid has been noted, with 3,5-dinitrobenzoic acid showing a minimal inhibitory concentration (MIC) of 3 mmol·l-1 against certain fungi.[5] Further exploration of various substitutions on the 3-aminobenzoic acid scaffold is warranted to delineate a clear SAR for antimicrobial activity.

Cholinesterase Inhibition

Derivatives of m-aminobenzoic acid have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Key Structure-Activity Relationship Insights:

  • Simple Amides: Simple amide derivatives of m-aminobenzoic acid have shown potent AChE inhibitory activity. One such derivative, compound 1b , was found to be more potent than the standard drugs galanthamine and tacrine.[6]

  • Benzylamino Moiety: A benzylaminobenzoic acid derivative demonstrated maximum inhibitory activity against butyrylcholinesterase (BChE) with a low IC50 value of 2.67 ± 0.05 µM.[7]

Table 3: Cholinesterase Inhibitory Activity of 3-Aminobenzoic Acid Derivatives

Derivative ClassTarget EnzymeIC50 (µM)Reference
Simple Amide DerivativesAcetylcholinesterase (AChE)More potent than galanthamine and tacrine[6]
Benzylaminobenzoic AcidButyrylcholinesterase (BChE)2.67 ± 0.05[7]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (3-aminobenzoic acid derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cholinesterase Inhibition Assay: Ellman's Method

Ellman's method is a colorimetric assay to determine the activity of cholinesterases.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution, and acetylthiocholine iodide (ATCI) solution.

  • Assay Setup: In a 96-well plate, add buffer, the test compound at various concentrations, and the acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzyme solution.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding DTNB and the substrate (ATCI).

  • Kinetic Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of thiocholine (produced by substrate hydrolysis) with DTNB.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizing the Science

To further elucidate the mechanisms and processes involved in the study of 3-aminobenzoic acid derivatives, the following diagrams are provided.

P2Y14_Signaling_Pathway UDP_Glucose UDP-Glucose (Ligand) P2Y14R P2Y14 Receptor UDP_Glucose->P2Y14R G_protein Gi/o Protein P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Inflammation Inflammatory Response

P2Y14 Receptor Signaling Pathway

SAR_Workflow Design Compound Design (3-Aminobenzoic Acid Scaffold) Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification BioAssay Biological Evaluation (e.g., MTT, MIC, Enzyme Assays) Purification->BioAssay DataAnalysis Data Analysis (IC50, MIC determination) BioAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt Identified SAR guides further design LeadOpt->Design Iterative Process

Experimental Workflow for SAR Studies

SAR_Logic cluster_modifications Structural Modifications cluster_activities Biological Activities Core 3-Aminobenzoic Acid Core Scaffold Amide Amide/Hydrazide Formation at Carboxyl Group Core:port->Amide Heterocycle Heterocyclic Substitution on Amino Group or Ring Core:port->Heterocycle Substituents Ring Substituents Electron-donating/ withdrawing groups Core:port->Substituents Anticancer Anticancer Activity ↑ Potency (↓ IC50) Amide->Anticancer:head Enhances AntiInflammatory Anti-inflammatory Activity ↑ Potency (↓ IC50) Amide->AntiInflammatory:head Crucial for Cholinesterase Cholinesterase Inhibition ↑ Potency (↓ IC50) Amide->Cholinesterase:head Enhances Heterocycle->Anticancer:head Enhances Substituents->Anticancer:head Modulates

Logical SAR of 3-Aminobenzoic Acid Derivatives

References

Efficacy of 3-[(Cyclopropylcarbonyl)amino]benzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the currently available scientific literature reveals a significant gap in the documented in vitro and in vivo efficacy of the specific compound, 3-[(Cyclopropylcarbonyl)amino]benzoic acid. While numerous studies have explored the therapeutic potential of various benzoic acid derivatives, direct experimental data detailing the biological activity, mechanism of action, and comparative performance of this compound is not presently available in published research.

This guide aims to provide a framework for the type of comparative analysis that would be conducted if such data were accessible. It will draw upon related research of structurally similar compounds to illustrate the methodologies and data presentation that would be employed.

Comparison with Structurally Related Compounds

To contextualize the potential therapeutic profile of this compound, a comparative analysis with other aminobenzoic acid derivatives is necessary. Research on para-aminobenzoic acid (PABA) and its analogs has revealed a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] For instance, certain PABA derivatives have demonstrated inhibitory effects on enzymes such as cholinesterase, suggesting potential applications in neurodegenerative diseases.[1]

A truly informative comparison would require quantitative data on this compound against one or more of these established compounds.

Data Presentation: A Template for Comparison

In the absence of specific data for this compound, the following tables provide a template for how such information would be structured for a clear and concise comparison.

Table 1: Comparative In Vitro Efficacy
CompoundTarget/AssayIC50 / EC50 (µM)Cell Line(s)Reference
This compound Data Not AvailableData Not AvailableData Not Available
Alternative 1 (e.g., PABA derivative)Example: VEGFR-2 InhibitionData from LiteratureExample: HUVEC[Relevant Citation]
Alternative 2 (e.g., established drug)Example: VEGFR-2 InhibitionData from LiteratureExample: HUVEC[Relevant Citation]
Table 2: Comparative In Vivo Efficacy
CompoundAnimal ModelDosing RegimenEfficacy Endpoint% Inhibition / Effect SizeReference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Alternative 1 (e.g., PABA derivative)Example: Rat AIA modelData from LiteratureExample: Paw SwellingData from Literature[Relevant Citation]
Alternative 2 (e.g., established drug)Example: Rat AIA modelData from LiteratureExample: Paw SwellingData from Literature[Relevant Citation]

Experimental Protocols: A Methodological Framework

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Should research on this compound become available, the following sections would be populated with specific methodologies.

In Vitro Efficacy Assays

A comprehensive in vitro evaluation would likely involve a panel of assays to determine the compound's biological activity. This could include:

  • Cell Viability Assays: To assess cytotoxicity against various cancer cell lines (e.g., MTT, SRB assays).

  • Enzyme Inhibition Assays: To determine the inhibitory concentration (IC50) against specific molecular targets.

  • Receptor Binding Assays: To measure the affinity of the compound for its putative receptor.

  • Gene Expression Analysis: To understand the effect of the compound on the transcription of target genes (e.g., qPCR, Western Blot).

In Vivo Efficacy Studies

To translate in vitro findings to a whole-organism level, in vivo studies are essential. These would typically involve:

  • Animal Models of Disease: Selection of an appropriate animal model that recapitulates the human disease of interest.

  • Pharmacokinetic Analysis: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Efficacy Evaluation: Measurement of relevant physiological or pathological endpoints to assess the therapeutic effect of the compound.

  • Toxicology Studies: To evaluate the safety profile of the compound.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are invaluable tools for communicating complex biological processes and experimental designs.

Hypothetical Signaling Pathway

If this compound were found to be an inhibitor of a specific kinase, a diagram of the targeted signaling pathway would be generated.

G Hypothetical Kinase Inhibitor Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Target Kinase B->C D Downstream Effector 1 C->D E Downstream Effector 2 D->E F Cell Proliferation E->F G This compound G->C

Caption: Hypothetical pathway showing inhibition of a target kinase.

Experimental Workflow

A diagram illustrating the workflow of a typical drug screening and evaluation process would be beneficial for researchers.

G Drug Discovery and Evaluation Workflow A Compound Synthesis (this compound) B In Vitro Screening (e.g., Cell Viability, Enzyme Assays) A->B C Hit Identification B->C D Lead Optimization C->D D->B E In Vivo Efficacy Studies (Animal Models) D->E F Preclinical Development E->F

Caption: A generalized workflow for drug discovery and development.

While this guide cannot provide a direct comparison of the in vitro and in vivo efficacy of this compound due to the absence of published data, it establishes a clear framework for how such an analysis should be conducted. The templates for data presentation, the outline of necessary experimental protocols, and the illustrative diagrams provide a roadmap for future research in this area. Further investigation into the biological activities of this specific compound is warranted to determine its potential therapeutic value. Researchers are encouraged to pursue studies that will generate the data necessary to populate these frameworks and elucidate the efficacy of this compound.

References

Comparative Analysis of 3-[(Cyclopropylcarbonyl)amino]benzoic Acid Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of novel therapeutics hinges on a deep understanding of structure-activity relationships (SAR). This guide provides a comparative analysis of 3-[(Cyclopropylcarbonyl)amino]benzoic acid analogs, a scaffold of growing interest in medicinal chemistry. By examining their performance as enzyme inhibitors and receptor antagonists, supported by experimental data from various studies, this document aims to illuminate the therapeutic potential and design principles of this compound class.

The 3-aminobenzoic acid backbone serves as a versatile template in drug discovery, with the cyclopropylcarbonyl moiety at the 3-amino position offering a unique combination of rigidity and lipophilicity. The cyclopropyl group is a well-established bioisostere for various functional groups, often introduced to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[1] This guide will delve into specific examples of analogs targeting key proteins in oncology and inflammation, presenting a comparative view of their biological activity.

Performance Comparison of Analogs

The following tables summarize the in vitro potency of various this compound analogs and related compounds from different studies. It is important to note that direct comparison of absolute values across different assays and laboratories should be approached with caution.

Table 1: c-Met Kinase Inhibitory Activity of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide Derivatives

Compound IDc-Met IC50 (μM)A549 IC50 (μM)H460 IC50 (μM)HT-29 IC50 (μM)
26a 0.0161.590.720.56

Data sourced from a study on novel c-Met kinase inhibitors.[2]

Table 2: P2Y14 Receptor Antagonist Activity of 3-Amide-5-aryl Benzoic Acid Derivatives

Compound IDP2Y14 IC50 (nM)
11m 2.18

Data from a study on novel P2Y14R antagonists. Note: While not a direct cyclopropylcarbonyl analog, this compound shares the 3-amidobenzoic acid core and demonstrates the potential of this scaffold.[3]

Table 3: EP4 Receptor Antagonist Activity of Aryl-Substituted 3-Amidobenzoic Acid Analogs

Compound IDFunctional Assay PotencyHuman Whole Blood (hWB) Assay Potency
7a PotentPotent

Qualitative data from a study on EP4 antagonists, highlighting the activity of a related 3-amidobenzoic acid structure.[4]

Structure-Activity Relationship (SAR) Insights

The collective data from studies on related analogs suggest several key SAR trends for the this compound scaffold:

  • Cyclopropyl Moiety: The presence of the cyclopropyl ring is frequently associated with enhanced potency and improved metabolic stability.[1] Its rigid nature can lock the amide bond in a favorable conformation for target binding.

  • Substituents on the Benzoic Acid Ring: Modifications to the benzene ring can significantly impact activity and selectivity. For instance, in the context of P2Y14R antagonists, the addition of an aryl group at the 5-position of the benzoic acid was crucial for high potency.[3]

  • Amide Linker: The amide bond is a critical hydrogen bonding motif. Variations in the group attached to the carbonyl of the amide, as seen in the EP4 antagonists, can drastically alter the pharmacological profile.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these analogs.

c-Met Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

  • Reagents: Recombinant human c-Met kinase, ATP, poly(Glu, Tyr) 4:1 substrate, and the test compound.

  • Procedure:

    • The test compound is pre-incubated with the c-Met enzyme in a kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based method or an ELISA.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from a dose-response curve.

Cellular Proliferation (MTT) Assay

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549, H460, HT-29) are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength, and the IC50 value, the concentration that inhibits 50% of cell growth, is determined.

In Vivo Paw Edema Model (for Anti-Inflammatory Activity)

This animal model is used to assess the in vivo anti-inflammatory efficacy of a compound.

  • Animals: Typically rats or mice are used.

  • Procedure:

    • The test compound is administered orally or via injection.

    • After a set period, a pro-inflammatory agent (e.g., carrageenan or monosodium urate crystals) is injected into the paw of the animal to induce edema.[3]

    • The volume of the paw is measured at various time points after the injection of the inflammatory agent using a plethysmometer.

  • Data Analysis: The percentage inhibition of paw edema by the test compound is calculated by comparing the paw volume in the treated group to that of a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a general workflow for drug discovery in this area.

G c-Met Signaling Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and activates P1 Phosphorylation cMet->P1 Dimerization and autophosphorylation Grb2 Grb2 P1->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 3-[(Cyclopropylcarbonyl)amino] benzoic acid analog (e.g., Compound 26a) Inhibitor->cMet Inhibits kinase activity

Caption: The HGF/c-Met signaling pathway, a key target in cancer therapy.

G Drug Discovery Workflow for Novel Kinase Inhibitors cluster_0 Lead Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development A Library Synthesis of 3-[(Cyclopropylcarbonyl)amino] benzoic acid analogs B High-Throughput Screening (e.g., Kinase Assays) A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies C->D E In Vitro Biological Evaluation (Potency, Selectivity) D->E F ADME/Tox Profiling E->F F->D G In Vivo Efficacy Studies (e.g., Xenograft Models) F->G H Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies G->H I IND-Enabling Studies H->I

Caption: A generalized workflow for the discovery and development of novel kinase inhibitors.

References

Comparative Cross-Reactivity Profile of 3-[(Cyclopropylcarbonyl)amino]benzoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 3-[(Cyclopropylcarbonyl)amino]benzoic acid. Due to the limited availability of specific experimental data for this compound in public databases, this guide leverages information on structurally and functionally related aminobenzoic acid and benzamide derivatives to infer a potential cross-reactivity profile and provide a framework for its experimental validation. The information herein is intended to support research and drug development efforts by offering a comprehensive overview of potential off-target effects and the methodologies to assess them.

Introduction

This compound is a small molecule belonging to the class of N-acylated aminobenzoic acids. This structural motif is present in a variety of biologically active compounds. The cyclopropylcarbonyl group can influence the compound's metabolic stability and binding affinity to protein targets. Understanding the cross-reactivity, or the potential to bind to unintended biological targets, is a critical step in the preclinical development of any new chemical entity to anticipate potential off-target effects and ensure safety and efficacy.

This guide compares this compound with other aminobenzoic acid and benzamide derivatives that have been investigated for a range of biological activities, including kinase inhibition and antimicrobial effects. By examining the structure-activity relationships of these analogs, we can project a putative cross-reactivity landscape for the target compound.

Comparative Analysis of Structurally Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound. This data provides a basis for selecting appropriate assays to determine the cross-reactivity profile of the target compound.

Compound ClassRepresentative Compound/DerivativeReported Biological Activity/Target(s)Potential for Cross-Reactivity
Aminobenzoic Acid Derivatives 4-Aminobenzoic acid (PABA) derivativesAntimicrobial (inhibition of folate synthesis), Antifungal, Cytotoxic (against various cancer cell lines).[1][2][3]High, due to the prevalence of folate pathways and potential for interaction with various enzymes.
Benzamide Derivatives Entinostat (HDAC inhibitor)Histone Deacetylase (HDAC) inhibition.Moderate to high, as the benzamide scaffold is a known "privileged structure" that can interact with multiple target classes, including GPCRs and kinases.
Cyclopropyl-containing Kinase Inhibitors Various proprietary compoundsInhibition of specific protein kinases (e.g., ALK, MEK).[4][5]High within the kinome due to the conserved nature of the ATP-binding pocket. The cyclopropyl group can enhance binding to specific kinases but may also lead to off-target interactions.[5]
m-Aminobenzoic Acid Derivatives Anticholinesterase agentsInhibition of acetylcholinesterase and butyrylcholinesterase.Moderate, with potential for cross-reactivity with other serine hydrolases.

Experimental Protocols for Cross-Reactivity Assessment

To experimentally determine the cross-reactivity profile of this compound, a tiered approach is recommended, starting with broad screening panels followed by more specific assays for identified off-targets.

Kinase Selectivity Profiling

Given that many benzamide derivatives exhibit kinase inhibitory activity, a broad kinase panel screen is a crucial first step.

Experimental Protocol: In Vitro Kinase Assay (Radiometric)

  • Assay Principle: This assay measures the transfer of a radioactive phosphate from [γ-³²P]ATP to a specific kinase substrate. Inhibition of the kinase by the test compound results in a decrease in substrate phosphorylation.

  • Materials:

    • Purified recombinant kinases (a panel of representative kinases from different families).

    • Specific peptide or protein substrates for each kinase.

    • [γ-³²P]ATP.

    • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Test compound (this compound) dissolved in DMSO.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase reaction buffer.

    • In a microplate, combine the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for each kinase by plotting the percentage of kinase inhibition against the log of the test compound concentration.

G-Protein Coupled Receptor (GPCR) Binding Assays

The benzamide scaffold is also known to interact with GPCRs. A panel of radioligand binding assays against common GPCR targets is recommended.

Experimental Protocol: Radioligand Binding Assay

  • Assay Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

  • Materials:

    • Cell membranes expressing the target GPCR.

    • A specific radioligand for the target GPCR (e.g., ³H- or ¹²⁵I-labeled).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Test compound dissolved in DMSO.

    • Non-specific binding control (a high concentration of an unlabeled ligand).

    • Glass fiber filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, combine the cell membranes, the radioligand (at a concentration near its Kd), and the test compound at various concentrations.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value.[6]

Visualizations

Experimental_Workflow_for_Cross_Reactivity_Screening cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Selectivity Profiling Compound of Interest Compound of Interest Kinase Panel Screen Kinase Panel Screen Compound of Interest->Kinase Panel Screen GPCR Panel Screen GPCR Panel Screen Compound of Interest->GPCR Panel Screen Dose-Response Assays Dose-Response Assays Kinase Panel Screen->Dose-Response Assays GPCR Panel Screen->Dose-Response Assays Selectivity Profile Selectivity Profile Dose-Response Assays->Selectivity Profile

Caption: A general experimental workflow for assessing the cross-reactivity of a novel compound.

Kinase_Inhibitor_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Inhibitor 3-[(Cyclopropylcarbonyl)amino] benzoic acid (Potential Inhibitor) Inhibitor->MEK Inhibits (Potential Off-Target)

Caption: A simplified MAPK signaling pathway illustrating a potential off-target interaction for a benzamide derivative.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not yet available, analysis of structurally related aminobenzoic acid and benzamide derivatives suggests a potential for interactions with multiple biological targets, particularly protein kinases and GPCRs. The provided experimental protocols for kinase selectivity profiling and radioligand binding assays offer a robust framework for determining the specific off-target profile of this compound. A thorough understanding of its cross-reactivity is essential for its continued development as a potential therapeutic agent. This guide serves as a foundational resource for researchers to design and execute the necessary studies to fully characterize the selectivity of this compound.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-[(Cyclopropylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of 3-[(Cyclopropylcarbonyl)amino]benzoic acid, a key compound in pharmaceutical research and development. The information presented is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.

Introduction to Analytical Method Validation

The validation of an analytical method is a critical process that ensures the reliability, reproducibility, and accuracy of quantitative data.[1][2][3] This process is mandated by regulatory agencies to guarantee the quality and integrity of data submitted in support of new drug applications. Key validation parameters include linearity, accuracy, precision, selectivity, and stability.[4]

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most prevalent and versatile technique for the analysis of a wide array of carboxylic acids, including aromatic derivatives like this compound.[5][6] Its advantages include high resolution, sensitivity, and the ability to analyze non-volatile and thermally labile compounds.[5][7] Coupling HPLC with Mass Spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it the gold standard for bioanalytical applications.[5][8][9]

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is a robust and widely accessible technique suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or urine, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[5][10][11]

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the two primary analytical methods for the quantification of this compound.

ParameterRP-HPLC-UVLC-MS/MSAlternative Method: GC-MS (with derivatization)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio.
Selectivity Good; potential for interference from co-eluting compounds with similar UV spectra.Excellent; highly specific due to parent/daughter ion monitoring.Excellent; specific mass fragmentation patterns.
Sensitivity (LLOQ) ng/mL rangepg/mL rangeng/mL range (can be improved with specific derivatizing agents)
Linearity (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 2%< 15% (in biological matrix)< 15%
Sample Throughput ModerateHighLow to Moderate
Instrumentation Cost ModerateHighModerate to High
Typical Application Quality control of drug substance and product.Pharmacokinetic and toxicokinetic studies.Analysis of volatile and semi-volatile carboxylic acids.[12]

Experimental Protocols

Protocol 1: RP-HPLC-UV Method

1. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase:

  • Acetonitrile and 0.1% formic acid in water (gradient elution).

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 30°C

  • Detection wavelength: 280 nm

5. Validation Parameters:

  • Linearity: A series of at least five concentrations are prepared and injected. A calibration curve is generated by plotting the peak area against the concentration.[4]

  • Accuracy: Determined by the recovery of spiked samples at three different concentration levels.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

Protocol 2: LC-MS/MS Method

1. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole).

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

2. Mobile Phase:

  • Similar to the HPLC-UV method, using MS-grade solvents.

3. Sample Preparation (for plasma):

  • Protein precipitation: Add acetonitrile to the plasma sample, vortex, and centrifuge.

  • The supernatant is then diluted and injected.

4. Mass Spectrometric Conditions:

  • Ionization mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) transitions: A specific precursor ion to product ion transition is monitored for the analyte and an internal standard.

5. Validation Parameters:

  • Validation is performed according to regulatory guidelines (e.g., EMA, FDA) for bioanalytical method validation.[2][3] This includes selectivity, matrix effect, and stability assessments.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing & Validation sp1 Weighing & Dissolution sp2 Dilution Series sp1->sp2 sp3 Filtration / Extraction sp2->sp3 ca1 HPLC / LC-MS/MS Injection sp3->ca1 ca2 Separation on Column ca1->ca2 ca3 Detection (UV / MS) ca2->ca3 dp1 Peak Integration ca3->dp1 dp2 Calibration Curve Generation dp1->dp2 dp3 Quantification & Statistical Analysis dp2->dp3 dp4 Method Validation Assessment dp3->dp4

Caption: General experimental workflow for the quantification of this compound.

method_validation_logic cluster_parameters Key Validation Parameters mv Method Validation p1 Linearity mv->p1 p2 Accuracy mv->p2 p3 Precision mv->p3 p4 Selectivity mv->p4 p5 Stability mv->p5 p6 LOD & LOQ mv->p6

Caption: Core parameters for analytical method validation.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific application. For quality control and routine analysis of bulk drug and formulations, a validated RP-HPLC-UV method provides a reliable and cost-effective solution. For bioanalytical studies requiring high sensitivity and selectivity in complex matrices, a validated LC-MS/MS method is the superior choice. The detailed protocols and comparative data in this guide serve as a valuable resource for establishing a suitable and robust analytical method.

References

A Comparative Analysis of the Biological Efficacy of 3-[(Cyclopropylcarbonyl)amino]benzoic Acid and Structurally Related Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzamide HDAC Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Benzamide derivatives have emerged as a significant class of HDAC inhibitors, characterized by a common pharmacophore consisting of a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme's active site. The compound 3-[(Cyclopropylcarbonyl)amino]benzoic acid belongs to this class, with the 3-aminobenzoic acid moiety serving as the linker and ZBG, and the cyclopropylcarbonyl group acting as the cap. The nature of this cap group is a critical determinant of the inhibitor's potency and isoform selectivity.

Comparative Efficacy of Benzamide HDAC Inhibitors

To evaluate the potential efficacy of this compound, we will compare its core structure with other 3-aminobenzoic acid derivatives where the cap group is varied. The following table summarizes the in vitro efficacy of selected benzamide HDAC inhibitors against various HDAC isoforms.

Compound IDCap GroupLinker/ZBGHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)HDAC6 IC₅₀ (µM)Reference
Compound A Phenyl3-Aminobenzoic acid0.140.790.18>100
Compound B 4-Methylphenyl3-Aminobenzoic acid0.222.91.0>100
Compound C 2-Thiophenyl3-Aminobenzoic acid0.0480.520.038>100
This compound Cyclopropyl 3-Aminobenzoic acid Data not available Data not available Data not available Data not available

Analysis of Structure-Activity Relationships:

The data from structurally similar compounds suggest that the cap group's size and electronics significantly influence HDAC inhibitory activity. The presence of aromatic and heteroaromatic rings in the cap group, as seen in Compounds A, B, and C, generally confers potent inhibition of class I HDACs (HDAC1, 2, and 3). The cyclopropyl group in the target compound is a small, rigid, and non-aromatic moiety. Based on general SAR trends for benzamide HDAC inhibitors, a small aliphatic cap group might lead to reduced potency against class I HDACs compared to larger aromatic caps. However, it could potentially offer selectivity for other HDAC isoforms, such as HDAC6, which possesses a larger active site. Further experimental validation is required to confirm this hypothesis.

Key Signaling Pathways Modulated by HDAC Inhibitors

HDAC inhibitors exert their biological effects by inducing the hyperacetylation of both histone and non-histone proteins, leading to the modulation of various cellular signaling pathways. Two critical pathways are highlighted below.

p53-Mediated Apoptosis

Inhibition of class I HDACs can lead to the acetylation and activation of the tumor suppressor protein p53. Activated p53 can then induce apoptosis (programmed cell death) through the transcriptional upregulation of pro-apoptotic genes like BAX and PUMA.

G HDACi HDAC Inhibitor (e.g., this compound) HDAC1 HDAC1/2/3 HDACi->HDAC1 inhibition p53 p53 HDAC1->p53 deacetylation p53_ac Acetylated p53 (Active) p53->p53_ac acetylation Bax BAX/PUMA Upregulation p53_ac->Bax Apoptosis Apoptosis Bax->Apoptosis

Caption: p53-mediated apoptotic pathway induced by HDAC inhibitors.

HDAC6 Inhibition and Tubulin Acetylation

Selective inhibition of HDAC6, a class IIb HDAC, leads to the hyperacetylation of its primary non-histone substrate, α-tubulin. Increased tubulin acetylation is associated with altered microtubule dynamics, which can affect cell motility, and intracellular transport.

G HDAC6i HDAC6 Inhibitor HDAC6 HDAC6 HDAC6i->HDAC6 inhibition Tubulin α-Tubulin HDAC6->Tubulin deacetylation Ac_Tubulin Acetylated α-Tubulin Tubulin->Ac_Tubulin acetylation Microtubule Altered Microtubule Dynamics Ac_Tubulin->Microtubule

Caption: HDAC6 inhibition leading to tubulin hyperacetylation.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological efficacy of HDAC inhibitors.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

Workflow:

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection A Prepare serial dilutions of test compound B Add HDAC enzyme, buffer, and test compound to plate A->B C Incubate at 37°C B->C D Add fluorogenic substrate C->D E Incubate at 37°C D->E F Add developer solution to stop reaction E->F G Read fluorescence F->G

Caption: Workflow for a fluorometric HDAC inhibition assay.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a trypsin-like protease)

  • Stop solution (e.g., Trichostatin A)

  • Test compound dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • In a 96-well plate, add Assay Buffer, the diluted test compound, and the recombinant HDAC enzyme. Include a no-inhibitor control (DMSO vehicle).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percent inhibition for each concentration of the test compound relative to the control and determine the IC₅₀ value.

Western Blot for Tubulin Acetylation

This method is used to determine the effect of a compound on the acetylation of α-tubulin in cultured cells, a marker for HDAC6 inhibition.

Workflow:

G A Treat cells with test compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Incubate with primary antibodies (anti-acetylated tubulin, anti-total tubulin) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal using chemiluminescence F->G H Analyze band intensity G->H

Caption: Western blot workflow for measuring tubulin acetylation.

Materials:

  • Cultured cells (e.g., HeLa, MCF-7)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and HDAC inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-acetylated α-tubulin, anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to an appropriate confluency and treat with various concentrations of the test compound for a specified time.

  • Harvest and lyse the cells.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.

  • Quantify the band intensities and normalize the acetylated tubulin signal to the total tubulin signal.

Conclusion

While direct experimental data for this compound is currently unavailable, this guide provides a framework for understanding its potential biological efficacy based on the well-established principles of benzamide HDAC inhibitors. The structure-activity relationships derived from similar compounds suggest that the cyclopropylcarbonyl cap group may confer a unique selectivity profile, potentially favoring isoforms like HDAC6. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Further research is necessary to fully elucidate the biological activity and therapeutic potential of this specific compound.

A Head-to-Head Comparison of Cyclopropylcarbonyl-Containing Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropylcarbonyl group is a key pharmacophore in a class of enzyme inhibitors known for their potent and often irreversible mechanism of action. This guide provides a detailed head-to-head comparison of prominent cyclopropylcarbonyl-containing inhibitors, focusing on their activity against two major enzyme families: Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B). The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for research and drug development purposes.

Overview of Mechanism of Action

Cyclopropylcarbonyl-containing inhibitors, particularly those with a cyclopropylamine scaffold like tranylcypromine (TCP), act as mechanism-based inactivators.[1] The strained cyclopropyl ring facilitates covalent bond formation with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition.[2] This covalent modification is highly specific and contributes to the high potency of these inhibitors.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of various cyclopropylcarbonyl-containing inhibitors against LSD1, MAO-A, and MAO-B. The data, presented as IC50 values, has been compiled from multiple studies to provide a comparative overview.

Table 1: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

CompoundLSD1 IC50 (nM)Notes
Tranylcypromine (TCP)20,700[3]Parent compound, weak LSD1 inhibitor.
ORY-1001 (Iadademstat)18[4]Potent and selective irreversible inhibitor, in clinical trials.[5]
GSK2879552137 (average EC50)[6]Potent and selective irreversible inactivator.[6]
Compound 26b17[7]Novel TCP derivative with high potency.[7]
Compound 29b11[7]Novel TCP derivative with high potency.[7]
Compound 4b15[2]Meta-thienyl TCP derivative.[2]
Compound 5b5[2]Meta-thienyl TCP derivative with high potency and selectivity.[2]
Lsd1-IN-24247[4]Investigational compound.[4]

Table 2: Inhibition of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B)

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity
Tranylcypromine (TCP)2.3[3]0.95[3]Non-selective
cis-N-benzyl-2-methoxycyclopropylamine0.170.005MAO-B selective[8]
Compound 16-0.0068Reversible, competitive MAO-B inhibitor[3]
Compound 17-0.0025Reversible, competitive MAO-B inhibitor[3]
Selegiline--Selective irreversible MAO-B inhibitor (for comparison)[3]
Safinamide--Selective reversible MAO-B inhibitor (for comparison)[3]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of enzyme inhibitors. Below are representative protocols for key in vitro assays.

Protocol 1: In Vitro LSD1 Demethylase Inhibition Assay (Fluorometric)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-mediated demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated H3K4 peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test inhibitors and control compounds

  • 384-well black plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • Add the diluted inhibitors to the wells of the 384-well plate.

  • Add the LSD1 enzyme to the wells and pre-incubate with the inhibitors for a specified time (e.g., 30 minutes) at room temperature to allow for covalent bond formation in the case of irreversible inhibitors.

  • Prepare a reaction mixture containing the H3K4 peptide substrate, HRP, and Amplex Red in the assay buffer.

  • Initiate the demethylase reaction by adding the reaction mixture to all wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm at multiple time points or as an endpoint reading.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value.

Protocol 2: In Vitro MAO Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory potential of compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine or kynuramine)[1][9]

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test inhibitors and known selective inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the test compound dilutions to the wells of the 96-well plate.

  • Add the MAO-A or MAO-B enzyme to the respective wells.

  • Pre-incubate the enzyme and test compounds for a defined period (e.g., 15 minutes at 37°C).[1]

  • Prepare a working reagent containing the MAO substrate, Amplex Red, and HRP in the assay buffer.

  • Initiate the reaction by adding the working reagent to all wells.

  • Incubate the plate at 37°C, protected from light, for a specified time (e.g., 20-30 minutes).

  • Measure the fluorescence intensity (e.g., Ex/Em = 530/585 nm for Amplex Red).[1]

  • Calculate the percent inhibition and determine the IC50 values for each MAO isoform.

Signaling Pathways and Experimental Workflows

Understanding the cellular context in which these inhibitors function is critical. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention LSD1 LSD1 H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylates H3K9me2 H3K9me2 (Inactive Chromatin) LSD1->H3K9me2 Demethylates Wnt_beta_catenin Wnt/β-catenin Pathway LSD1->Wnt_beta_catenin Activates PI3K_AKT PI3K/AKT Pathway LSD1->PI3K_AKT Activates Tumor_Suppressor Tumor Suppressor Genes H3K4me2->Tumor_Suppressor Represses Oncogenes Oncogenes H3K9me2->Oncogenes Activates Inhibitor Cyclopropylcarbonyl Inhibitor Inhibitor->LSD1 Inhibits

Caption: LSD1 signaling pathways in cancer and the point of intervention for inhibitors.

MAO_Function_and_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_inhibitor_action Inhibitor Action Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Substrate Synaptic_Monoamines Increased Synaptic Monoamines Monoamines->Synaptic_Monoamines Leads to Metabolites Inactive Metabolites MAO->Metabolites Breaks down MAO_Inhibitor Cyclopropylcarbonyl MAO Inhibitor MAO_Inhibitor->MAO Inhibits MAO_Inhibitor->Synaptic_Monoamines Results in

Caption: Mechanism of MAO function and inhibition by cyclopropylcarbonyl-containing drugs.

Experimental_Workflow cluster_workflow Inhibitor Screening Workflow Start Start Compound_Prep Prepare Inhibitor Serial Dilutions Start->Compound_Prep Enzyme_Assay Perform In Vitro Enzyme Assay (LSD1 or MAO) Compound_Prep->Enzyme_Assay Data_Acquisition Acquire Data (e.g., Fluorescence) Enzyme_Assay->Data_Acquisition Data_Analysis Calculate % Inhibition and IC50 Values Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-[(Cyclopropylcarbonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 3-[(Cyclopropylcarbonyl)amino]benzoic acid (CAS No. 54057-68-0). The following procedures are based on general laboratory safety protocols and data from structurally similar compounds due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this exact chemical.

Disclaimer: Before proceeding with any handling or disposal of this compound, it is mandatory to obtain and consult the official Safety Data Sheet (SDS) from your chemical supplier. This guide should be used for informational purposes only and as a supplement to the supplier-specific SDS.

Immediate Safety and Handling Precautions

Prior to disposal, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on data for similar benzoic acid derivatives, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[1]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[1]

  • Waste Identification and Classification:

    • Treat this compound as a hazardous chemical waste.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific classification in accordance with local, state, and federal regulations.

  • Waste Collection and Storage:

    • Collect waste in a designated, compatible, and properly sealed container.[2][3] The container should be clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution.

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2][3]

    • Do not mix with other waste streams unless compatibility is confirmed. Specifically, store separately from strong oxidizing agents, strong acids, and strong bases.[4]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[5]

    • For larger spills, follow your institution's emergency spill response procedures.

    • Clean the spill area with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials as hazardous waste.

    • Do not allow the chemical or contaminated cleaning materials to enter drains or waterways.[6]

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.[7]

    • After triple-rinsing, deface the label on the container and dispose of it as regular solid waste, in accordance with your institution's policies.[7]

  • Arranging for Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department or approved hazardous waste contractor to schedule a pickup.

Quantitative Data for Structurally Similar Compounds

The following table summarizes key data for related benzoic acid derivatives. This information is for comparative purposes and may not reflect the exact properties of this compound.

Property3-Aminobenzoic Acid2-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acidBenzoic Acid
CAS Number 99-05-8926249-10-765-85-0
Molecular Formula C₇H₇NO₂C₁₂H₁₃NO₃C₇H₆O₂
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[8]H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6]H315: Causes skin irritation.H318: Causes serious eye damage.H372: Causes damage to organs through prolonged or repeated exposure.
Disposal Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant.[9]P501: Dispose of contents/container to an approved waste disposal plant.[6]P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[10]

Experimental Protocols

As this document focuses on disposal procedures, detailed experimental protocols are not applicable. All handling and disposal actions should be guided by the specific Safety Data Sheet and your institution's established safety protocols.

Visual Guidance

The following diagrams illustrate key procedural workflows for the safe disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal obtain_sds Obtain and Review SDS don_ppe Don Appropriate PPE obtain_sds->don_ppe Proceed if safe collect_waste Collect Waste in Labeled Container don_ppe->collect_waste store_saa Store in Satellite Accumulation Area collect_waste->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs dispose_contractor Disposal by Licensed Contractor contact_ehs->dispose_contractor

Caption: General workflow for the disposal of this compound.

Spill_Response_Plan spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major cleanup Sweep Solid Material into Waste Container small_spill->cleanup follow_protocol Follow Institutional Emergency Protocol large_spill->follow_protocol decontaminate Decontaminate Spill Area cleanup->decontaminate follow_protocol->decontaminate dispose_materials Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose_materials

References

Personal protective equipment for handling 3-[(Cyclopropylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As a specific Safety Data Sheet (SDS) for 3-[(Cyclopropylcarbonyl)amino]benzoic acid is not publicly available, this guide is based on the safety profiles of structurally similar compounds, including aminobenzoic acids and cyclopropanecarboxamides, as well as general best practices for handling new or uncharacterized chemical compounds in a laboratory setting.[1][2] Researchers should always perform a thorough risk assessment before handling any new substance.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Given the structures of analogous compounds, this compound should be treated as a potentially hazardous substance. Potential hazards may include skin, eye, and respiratory irritation. Harmful effects if swallowed are also possible.[3][4] Therefore, stringent adherence to PPE protocols is mandatory.

Minimum Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.[5][6]

  • Body Protection: A lab coat is required.[2] For operations with a higher risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a respirator may be required, especially if dust is generated.[7]

Quantitative Data for Structurally Similar Compounds

The following table summarizes key data for compounds analogous to this compound. This information should be used for initial risk assessment while treating the target compound with caution.

PropertyCyclopropanecarboxamide[3]5-Acetamido-2-aminobenzoic acid[8]4-Aminobenzoic acid[7][9]
Molecular Formula C4H7NOC9H10N2O3C7H7NO2
Molecular Weight 85.10 g/mol 194.19 g/mol 137.14 g/mol
Hazard Statements H302: Harmful if swallowedCauses skin irritationH412: Harmful to aquatic life
H319: Causes serious eye irritationCauses serious eye irritationwith long lasting effects
May cause respiratory irritation

Operational Plan for Safe Handling

A systematic approach is essential to minimize exposure and ensure safety during the handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation and Planning:

    • Review this safety guide and any available safety information for analogous compounds.[1]

    • Ensure that all necessary PPE is readily available and in good condition.[5]

    • Locate the nearest emergency equipment, including eyewash stations, safety showers, and fire extinguishers.[10]

    • Prepare a designated and clearly labeled workspace.[1]

  • Engineering Controls:

    • All weighing and initial handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust particles.[5][10]

    • Ensure the fume hood is functioning correctly before commencing work.

  • Chemical Handling:

    • When transferring the solid, use appropriate tools such as a spatula or powder funnel to minimize dust generation.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers with the compound tightly closed when not in use.[1]

  • Post-Handling Procedures:

    • Thoroughly clean the work area after use.

    • Wash hands and any exposed skin immediately after handling, even if gloves were worn.[1][5]

    • Properly remove and dispose of contaminated PPE.[6]

Disposal Plan

Proper disposal of chemical waste is critical to protect personnel and the environment.

Waste Segregation and Disposal:

  • Waste Classification: Based on available data for similar compounds, waste containing this compound should be considered hazardous.

  • Waste Containers:

    • Use separate, clearly labeled, and sealed containers for solid and liquid waste.

    • The label should include "Hazardous Waste" and the full chemical name.

  • Disposal Route:

    • Do not dispose of this chemical down the drain or in regular trash.[9]

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's emergency response team.

Experimental Workflow Diagram

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep Review Safety Info & Assess Risks ppe Don Appropriate PPE prep->ppe workspace Prepare Designated Workspace ppe->workspace weigh Weigh Solid Compound workspace->weigh dissolve Prepare Solution weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Workspace reaction->decontaminate waste Segregate & Label Hazardous Waste decontaminate->waste dispose Dispose via EHS waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.